1-methyl-5-nitro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIYGFTVNIDCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202087 | |
| Record name | 1-N-Methyl-5-nitroindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-78-2 | |
| Record name | 1-N-Methyl-5-nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5381-78-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-N-Methyl-5-nitroindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-Methyl-5-nitroindazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX432L4WF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-methyl-5-nitro-1H-benzo[d]imidazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-5-nitro-1H-benzo[d]imidazole (CAS No: 5381-78-2) is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structure, which combines the benzimidazole core with a nitro group, makes it a valuable scaffold for the development of novel therapeutic agents. The benzimidazole moiety is a privileged structure in drug design, known for its ability to interact with various biological targets, while the nitroaromatic group can act as a bio-reductive prodrug element, particularly in hypoxic environments characteristic of solid tumors and certain bacterial infections. This document provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the anticipated biological activities of this compound.
Chemical and Physical Properties
Limited experimental data is available for this compound. The known and predicted properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | - |
| Molecular Weight | 177.16 g/mol | - |
| CAS Number | 5381-78-2 | [1][2][3] |
| Melting Point | 210-212 °C | [2][3] |
| Boiling Point | 358.6 ± 34.0 °C (Predicted) | [3] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 3.39 ± 0.10 (Predicted) | [3] |
| Appearance | Likely a pale yellow or brown solid | Inferred from related compounds[1] |
Synthesis
Proposed Synthetic Route 1: Cyclocondensation
This is a common and effective method for forming the benzimidazole ring.
-
Reaction: Condensation of N-methyl-4-nitro-o-phenylenediamine with an appropriate cyclizing agent.
-
Workflow:
Caption: Proposed cyclocondensation synthesis of this compound.
-
Experimental Protocol (Hypothetical):
-
To a solution of N-methyl-4-nitro-o-phenylenediamine (1 equivalent) in formic acid (used as both solvent and reactant), the mixture is heated to reflux for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water.
-
The solution is neutralized by the dropwise addition of a base (e.g., sodium hydroxide or ammonia solution) until a precipitate forms.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Proposed Synthetic Route 2: N-Alkylation
This route involves the methylation of the pre-formed 5-nitrobenzimidazole ring.
-
Reaction: N-methylation of 5-nitro-1H-benzimidazole.
-
Workflow:
Caption: Proposed N-alkylation synthesis route for this compound.
-
Experimental Protocol (Hypothetical):
-
5-nitro-1H-benzimidazole (1 equivalent) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
A base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the imidazole nitrogen.
-
A methylating agent, for example, dimethyl sulfate or methyl iodide (1.1 equivalents), is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.
-
The reaction mixture is then poured into water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
This reaction will likely produce a mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers, which would require separation by column chromatography.
-
Spectral Properties (Predicted)
While no experimentally obtained spectra for this compound are available, the expected spectral characteristics can be predicted based on data from closely related analogs such as 5-nitro-1H-benzo[d]imidazole and 1-methyl-1H-benzo[d]imidazole.[1][4]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - A singlet for the methyl group (N-CH₃) protons, likely around δ 3.7-4.0 ppm. - A singlet for the C2 proton of the imidazole ring, expected around δ 8.5-8.7 ppm. - Three aromatic protons on the benzene ring, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene system. One proton will likely be a singlet or a doublet with a small coupling constant, while the other two will be doublets. |
| ¹³C NMR | - A signal for the methyl carbon (N-CH₃) around δ 30-35 ppm. - Signals for the aromatic carbons in the range of δ 110-150 ppm. - The carbon bearing the nitro group (C5) will be significantly deshielded. - The C2 carbon of the imidazole ring is expected around δ 145-150 ppm. |
| IR (Infrared) | - N-H stretching band will be absent due to N-methylation. - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. - C=N and C=C stretching vibrations from the benzimidazole ring system in the 1450-1650 cm⁻¹ region. - Aromatic C-H stretching vibrations above 3000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) is expected at m/z 177. |
Reactivity and Biological Potential
Chemical Reactivity
The chemical reactivity of this compound is influenced by both the benzimidazole ring system and the electron-withdrawing nitro group.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is crucial for its potential as a prodrug and also provides a synthetic handle for further functionalization.
-
Electrophilic Aromatic Substitution: The benzimidazole ring is generally susceptible to electrophilic attack, although the presence of the deactivating nitro group will make such reactions more challenging and will direct incoming electrophiles to specific positions.
Biological Activity
While specific biological data for this compound is scarce, the activities of related nitro- and benzimidazole-containing compounds suggest significant therapeutic potential.
-
Anticancer Activity: Nitroaromatic compounds are known to be selectively toxic to hypoxic cells found in solid tumors.[5] The nitro group can be enzymatically reduced to form cytotoxic radical species that damage DNA and other cellular macromolecules.[5] Benzimidazole derivatives have been extensively studied as anticancer agents, with some acting as topoisomerase inhibitors or targeting other key cellular pathways.[6][7][8]
-
Antibacterial Activity: The nitroimidazole scaffold is a well-established feature of several antibacterial drugs (e.g., metronidazole). The mechanism of action is similar to the anticancer effect, involving reductive activation of the nitro group within anaerobic or microaerophilic bacteria to generate DNA-damaging radicals.[5]
-
Antiparasitic and Antifungal Activity: Various benzimidazole derivatives are used as anthelmintic and antifungal agents. The combination with a nitro group could lead to compounds with a broad spectrum of antimicrobial activity.
No specific signaling pathways involving this compound have been elucidated in the available literature. Research in this area would likely focus on DNA damage response pathways, cellular redox cycles, and inhibition of key enzymes like topoisomerases.
Conclusion
This compound is a compound with considerable potential in drug discovery, particularly in the fields of oncology and infectious diseases. While detailed experimental characterization is limited, this guide provides a solid foundation based on the properties of analogous structures. The proposed synthetic routes offer viable methods for its preparation, which will enable further investigation into its spectral properties and biological activities. Future research should focus on the experimental validation of its synthesis, full spectral characterization, and in vitro and in vivo evaluation of its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 1H-Benzimidazole,1-methyl-5-nitro-(9CI) CAS#: 5381-78-2 [amp.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Crystal Structure of Methyl-Nitro-Substituted Benzimidazoles
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the crystallographic data available for methyl-nitro-substituted benzimidazoles. While a comprehensive crystal structure determination for 1-methyl-5-nitro-1H-benzo[d]imidazole is not publicly available in the searched literature, this document presents a thorough analysis of the closely related isomer, 2-methyl-5-nitro-1H-benzimidazole monohydrate , for which detailed crystallographic data has been published. This information serves as a valuable reference point for understanding the structural properties of this class of compounds.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group and a methyl group to the benzimidazole scaffold can significantly influence their physicochemical properties and biological functions. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies and rational drug design.
This guide focuses on the crystallographic analysis of a representative compound, 2-methyl-5-nitro-1H-benzimidazole monohydrate, providing quantitative data, experimental protocols, and visualizations to aid researchers in this field.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for 2-methyl-5-nitro-1H-benzimidazole monohydrate.[1][2]
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Empirical Formula | C₈H₇N₃O₂·H₂O |
| Formula Weight | 195.18 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.9051 (10) Å |
| b | 7.1309 (11) Å |
| c | 10.0653 (15) Å |
| α | 79.421 (3)° |
| β | 73.062 (3)° |
| γ | 67.517 (3)° |
| Volume | 436.61 (11) ų |
| Z | 2 |
| Calculated Density | 1.484 Mg/m³ |
| Absorption Coefficient | 0.122 mm⁻¹ |
| F(000) | 204 |
| Data Collection | |
| Diffractometer | Bruker SMART APEXII DUO CCD |
| Reflections Collected | 6312 |
| Independent Reflections | 1784 [R(int) = 0.0321] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1784 / 0 / 140 |
| Goodness-of-fit on F² | 1.063 |
| Final R indices [I>2sigma(I)] | R1 = 0.0403, wR2 = 0.1030 |
| R indices (all data) | R1 = 0.0514, wR2 = 0.1151 |
Table 2: Selected Bond Lengths (Å) [1]
| Bond | Length (Å) |
| O1-N3 | 1.235(2) |
| O2-N3 | 1.241(2) |
| N1-C2 | 1.328(2) |
| N1-C7A | 1.383(2) |
| N2-C2 | 1.341(2) |
| N2-C3A | 1.391(2) |
| N3-C5 | 1.433(2) |
| C2-C8 | 1.483(2) |
**Table 3: Selected Bond Angles (°) **[1]
| Angle | Degrees (°) |
| C2-N1-C7A | 107.59(13) |
| C2-N2-C3A | 107.82(13) |
| O1-N3-O2 | 122.95(14) |
| O1-N3-C5 | 118.91(14) |
| O2-N3-C5 | 118.14(14) |
| N1-C2-N2 | 111.45(14) |
| N1-C2-C8 | 124.20(15) |
| N2-C2-C8 | 124.35(15) |
Experimental Protocols
Synthesis of 2-methyl-5-nitro-1H-benzimidazole
A solution of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) in 4 M aqueous HCl (20 ml) was heated to 90°C. Acetic acid (0.6 g, 10 mmol) was then added dropwise, and the mixture was refluxed for 4 hours. After cooling, the solution was neutralized with aqueous ammonia, leading to the precipitation of the crude product. The precipitate was filtered, washed with water, and recrystallized from an ethanol-water mixture to yield the final product.
Single-Crystal X-ray Diffraction
A single crystal of the compound was mounted on a Bruker SMART APEXII DUO CCD area-detector diffractometer. Data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of methyl-nitro-substituted benzimidazoles.
Caption: Experimental workflow from synthesis to crystallographic analysis.
Molecular Structure and Interactions
The diagram below depicts the key structural features and intermolecular interactions of 2-methyl-5-nitro-1H-benzimidazole monohydrate in the crystalline state.
Caption: Key molecular features and intermolecular interactions.
Conclusion
This technical guide has provided a detailed summary of the crystal structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate as a representative for the requested, yet unavailable, structure of this compound. The provided data on unit cell dimensions, bond lengths, and angles, along with the experimental protocols and visualizations, offer valuable insights for researchers working on the design and synthesis of novel benzimidazole-based therapeutic agents. Further research to determine the precise crystal structure of the 1-methyl isomer is warranted to provide a more complete understanding of the structure-property relationships within this important class of molecules.
References
The Enigmatic Core: A Technical Guide to the Biological Activity of 1-methyl-5-nitro-1H-benzo[d]imidazole and Its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activities of the 1-methyl-5-nitro-1H-benzo[d]imidazole scaffold, a privileged structure in medicinal chemistry. While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, this document provides a comprehensive overview of the known biological activities of its close structural analogs, namely 5-nitrobenzimidazole and 1-methyl-5-nitroimidazole derivatives. The potent and diverse pharmacological effects of these related compounds, ranging from antiparasitic and antimicrobial to anticancer activities, underscore the therapeutic potential of this chemical class.
This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile core.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various 5-nitrobenzimidazole and 1-methyl-5-nitroimidazole derivatives. It is important to note that direct biological activity data for this compound is sparse, and the presented data pertains to structurally related analogs.
Table 1: Antiparasitic Activity of Nitroimidazole Derivatives
| Compound/Derivative | Parasite Strain | Activity Metric | Value (µM) | Reference |
| 1-methyl-5-nitroimidazole carboxamide (8f) | Giardia lamblia (MtzS WB) | EC50 | 1.6 | [1] |
| 1-methyl-5-nitroimidazole carboxamide (8h) | Giardia lamblia (MtzS WB) | EC50 | 1.6 | [1] |
| Metronidazole | Giardia lamblia (MtzS WB) | EC50 | 6.1 | [1] |
| 1-methyl-5-nitroimidazole carboxamide derivatives | Entamoeba histolytica | EC50 | 1.7 - 5.1 | [1] |
| Metronidazole | Entamoeba histolytica | EC50 | 5.0 | [1] |
| 1-methyl-5-nitroimidazole carboxamide derivatives | Trichomonas vaginalis | EC50 | 0.6 - 1.4 | [1] |
| Metronidazole | Trichomonas vaginalis | EC50 | 0.8 | [1] |
| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica & Giardia intestinalis | IC50 | 1.47 | |
| 5-aryl-1-methyl-4-nitroimidazoles (general) | Entamoeba histolytica & Giardia intestinalis | IC50 | 1.72 - 4.43 |
Table 2: Anticancer Activity of Benzimidazole and Nitroimidazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |
| 1H-benzo[d]imidazole derivative (12b) | Human Topoisomerase I | IC50 | 16 | |
| 1H-benzo[d]imidazole derivatives (11a, 12a, 12b) | 60 human cancer cell lines | GI50 | 0.16 - 3.6 | |
| N-methyl-nitroimidazole | MDA-MB-231 (breast) | LC50 | ~16.7 | |
| N-ethyl-nitroimidazole | MDA-MB-231 (breast) | LC50 | ~17.33 | |
| N-methyl-nitroimidazole | A549 (lung) | LC50 | ~14.67 | |
| N-ethyl-nitroimidazole | A549 (lung) | LC50 | ~17.33 | |
| 1H-1,2,3-Triazole Tethered Nitroimidazole-Isatin Conjugates | MCF-7 (breast) | IC50 | 54.25 | |
| 1H-1,2,3-Triazole Tethered Nitroimidazole-Isatin Conjugates | MDA-MB-231 (breast) | IC50 | 26.12 |
Table 3: Antimicrobial Activity of Nitroimidazole and Benzimidazole Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 1-methyl-5-nitroimidazole carboxamide derivatives | Clostridium difficile | MIC | 0.5 - 2 | [1] |
| Metronidazole | Clostridium difficile | MIC | 0.5 | [1] |
| 2-substituted 5-nitrobenzimidazoles | Bacillus cereus | Zone of Inhibition | 18 mm | |
| 2-substituted 5-nitrobenzimidazoles | Escherichia coli | Zone of Inhibition | 17 mm | |
| N-substituted 6-nitro-benzimidazole derivative (4k) | Candida albicans | MIC | 8 | [2] |
| N-substituted 6-nitro-benzimidazole derivative (4k) | Aspergillus niger | MIC | 16 | [2] |
| Fluconazole | Candida albicans | MIC | 4 | [2] |
| Fluconazole | Aspergillus niger | MIC | 128 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process: methylation of a benzimidazole precursor followed by nitration.
Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole
-
Materials: 1H-benzo[d]imidazole, sodium hydride (NaH), dimethylformamide (DMF), methyl iodide (CH₃I), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 1H-benzo[d]imidazole in anhydrous DMF at 0°C, add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add methyl iodide dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-methyl-1H-benzo[d]imidazole.
-
Step 2: Nitration of 1-methyl-1H-benzo[d]imidazole
-
Materials: 1-methyl-1H-benzo[d]imidazole, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), crushed ice, saturated sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-benzo[d]imidazole in concentrated sulfuric acid at 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of 1-methyl-1H-benzo[d]imidazole, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.
-
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.
-
Materials: Sterile 96-well microtiter plates, test compound stock solution, standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL), appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), positive control antibiotic, negative control (broth only).
-
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculate each well with 5 µL of the standardized microbial suspension.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Assay: Human Topoisomerase I DNA Relaxation Assay
-
Objective: To assess the inhibitory effect of a compound on the enzymatic activity of human topoisomerase I.
-
Materials: Human topoisomerase I enzyme, supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, test compound, 5x loading dye, 1% agarose gel, ethidium bromide, UV transilluminator.
-
Procedure:
-
In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations.
-
Add a predetermined amount of human topoisomerase I enzyme to initiate the reaction. The final reaction volume is typically 20 µL.
-
Include a positive control (enzyme and DNA without inhibitor) and a negative control (DNA without enzyme).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 5x loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV illumination. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band compared to the positive control, which will show a relaxed DNA band.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and evaluation of this compound and its analogs.
References
- 1. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
An In-depth Technical Guide on the Core Mechanism of Action of 1-methyl-5-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry, combining the structural features of both nitroimidazole and benzimidazole moieties. This guide provides a comprehensive overview of its putative mechanism of action, drawing upon the established activities of related compounds. The core mechanism is likely centered on the reductive activation of the nitro group, a hallmark of nitroimidazoles, which leads to the generation of cytotoxic reactive nitrogen species that can induce cellular damage, primarily through DNA interaction. Additionally, the benzimidazole scaffold is known to contribute to a wide range of biological activities, including the inhibition of key enzymes such as topoisomerase. This document summarizes the available, albeit limited, quantitative data on related compounds, details relevant experimental protocols for assessing its biological activity, and provides visual representations of the key pathways and workflows.
Proposed Mechanism of Action
The mechanism of action for this compound is hypothesized to be twofold, leveraging the functionalities of both its nitroimidazole and benzimidazole components.
Reductive Activation of the Nitro Group
A primary and well-documented mechanism for nitroaromatic compounds, particularly 5-nitroimidazoles, is their selective toxicity under hypoxic conditions. This selectivity is achieved through a process of reductive activation.[1][2] In low-oxygen environments, such as those found in solid tumors and anaerobic bacteria, the nitro group of this compound can be reduced by cellular reductases, such as NADPH:cytochrome P450 reductase or pyruvate:ferredoxin oxidoreductase.[3][4] This reduction is a multi-step process that generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately the amine.[5]
These reactive intermediates are potent electrophiles that can covalently bind to and damage critical cellular macromolecules, most notably DNA.[5] The interaction with DNA can lead to strand breaks, adduct formation, and helical destabilization, ultimately triggering apoptotic pathways and cell death.[6]
Inhibition of Topoisomerase I
The benzimidazole core is a common scaffold in compounds that target DNA topoisomerases.[7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Topoisomerase I inhibitors stabilize the transient single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis. While direct evidence for this compound as a topoisomerase I inhibitor is not yet available, its structural similarity to known benzimidazole-based inhibitors suggests this as a plausible secondary mechanism of action.[7]
Quantitative Data Summary
Table 1: Cytotoxicity of Related Benzimidazole Derivatives
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 (Breast) | 22.41 | [9] |
| HepG2 (Liver) | 25.14 | [9] | |
| DLD-1 (Colon) | 41.97 | [9] | |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | [10] |
| HepG2 (Liver) | 15.58 | [10] | |
| Novel Benzimidazole Derivatives (11a, 12a, 12b) | 60 human cancer cell lines | 0.16 - 3.6 | [7] |
Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-substituted-1H-benzimidazole derivatives (1a, 1b, 1c, 1d) | S. aureus, B. subtilis | Good activity | [11] |
| 1,2-disubstituted benzimidazole derivatives (5a, 5b, 5c) | B. cereus, V. cholerae, S. dysenteriae, S. aureus, E. coli | Good activity | [11] |
| Novel benzimidazole derivatives (4a, 4b) | B. subtilis, P. aeruginosa, C. albicans | 12.5 - 25 | [11] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments to characterize the biological activity of this compound.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[12]
-
Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
Aspirate the medium and add 50 µL of fresh, serum-free medium to each well.[14]
-
Add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate at room temperature in the dark for 2 hours.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum
-
Microplate reader
Protocol:
-
Dispense 50 µL of MHB into wells 2-12 of a 96-well plate.[15]
-
Add 100 µL of the test compound in MHB to well 1.[15]
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10.[15]
-
Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).[16]
-
Inoculate wells 1-11 with 5 µL of the bacterial suspension (adjusted to a 0.5 McFarland standard).[16]
-
Incubate the plate at 37°C for 18-24 hours.[15]
-
Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.[17]
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay assesses the ability of a compound to displace ethidium bromide (EtBr) from DNA, which is indicative of an intercalating binding mode.
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer
-
Fluorescence spectrophotometer
Protocol:
-
Prepare a DNA-EtBr complex by incubating ctDNA with EtBr in Tris-HCl buffer.[18]
-
Measure the initial fluorescence of the DNA-EtBr complex (excitation ~480 nm, emission ~600 nm).[19]
-
Add increasing concentrations of this compound to the cuvette.[18]
-
After each addition, incubate for a short period to allow for binding equilibrium.
-
Measure the fluorescence intensity. A decrease in fluorescence indicates displacement of EtBr by the test compound.[20]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited, its chemical structure strongly suggests a dual mode of action. The primary mechanism is likely driven by the hypoxia-selective reductive activation of its nitro group, leading to DNA damage and cell death, making it a potential candidate for targeting solid tumors and anaerobic bacteria. A secondary mechanism may involve the inhibition of topoisomerase I, a known target for many benzimidazole-containing compounds. Further in-depth studies, utilizing the experimental protocols outlined in this guide, are necessary to fully elucidate the precise molecular targets and signaling pathways affected by this promising compound. The provided data on related compounds and the detailed methodologies offer a solid foundation for future research and development efforts.
References
- 1. This compound | 5381-78-2 | Benchchem [benchchem.com]
- 2. Reductive activation of nitroimidazoles in anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive metabolism and activation of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage induced in HT-29 colon cancer cells by exposure to 1-methyl-2-nitrosoimidazole, a reductive metabolite of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 10. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 11. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Derivatives of 1-methyl-5-nitro-1H-benzo[d]imidazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of derivatives of 1-methyl-5-nitro-1H-benzo[d]imidazole. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. The strategic incorporation of a nitro group at the 5-position and a methyl group at the 1-position of the benzimidazole scaffold imparts unique electronic and steric properties, influencing their biological activity and mechanism of action.
Core Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of the 5-nitro-1H-benzo[d]imidazole core, followed by N-methylation and subsequent derivatization at the 2-position.
A primary route to the benzimidazole core is the condensation of 4-nitro-o-phenylenediamine with various aldehydes or carboxylic acids.[1] N-methylation of the resulting 5-nitro-1H-benzo[d]imidazole is a critical step, often achieved by reacting the parent benzimidazole with a methylating agent, such as methyl iodide, in the presence of a base. The regioselectivity of this alkylation is a key consideration in the synthesis.[2][3]
Experimental Protocol: N-Methylation of 5-nitro-1H-benzo[d]imidazole
This protocol outlines a general procedure for the N-methylation of a 5-nitro-1H-benzo[d]imidazole precursor.
Materials:
-
5-nitro-1H-benzo[d]imidazole derivative
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 5-nitro-1H-benzo[d]imidazole derivative in anhydrous DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Biological Activities and Properties
Derivatives of this compound have been investigated for a range of pharmacological activities, with a primary focus on their potential as antimicrobial and anticancer agents. The presence of the nitro group is crucial, as its reduction under hypoxic conditions, often found in solid tumors and anaerobic bacteria, can lead to the formation of cytotoxic reactive nitrogen species that damage DNA.[1][4][5]
Antimicrobial Activity
Several benzimidazole derivatives have demonstrated significant antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cellular processes.[4][6]
A notable example is the derivative 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, which has shown promising activity against various microbial strains.[2]
Table 1: Antimicrobial Activity of a 1-methyl-1H-benzo[d]imidazole Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | 3.9 | [2] |
| Candida albicans | 3.9 | [2] |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a major area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I.[7][8][9]
While specific IC₅₀ values for a broad series of this compound derivatives are not extensively reported in publicly available literature, the broader class of benzimidazoles has shown significant cytotoxic effects against various cancer cell lines.
Table 2: Selected Anticancer Activities of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-thiazole hybrid | MCF-7 (Breast) | 11.91 | [1] |
| Benzimidazole-oxadiazole-chalcone hybrid | Panc-1 (Pancreatic) | 1.30 | [1] |
| Benzimidazole-oxadiazole-chalcone hybrid | A549 (Lung) | 1.20 | [1] |
| Benzimidazole-oxadiazole-chalcone hybrid | MCF-7 (Breast) | 0.95 | [1] |
| 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide | Giardia intestinalis | 3.95 | |
| 2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide | Trichomonas vaginalis | 4.3 |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound derivatives are believed to be multifactorial, stemming from both the nitro group and the benzimidazole core.
DNA Damage by Nitro Group Reduction
The nitro group can be enzymatically reduced in hypoxic environments to form highly reactive radical anions. These radicals can directly interact with DNA, causing strand breaks and other forms of damage, ultimately leading to cell death.[1][4][5]
Mechanism of DNA damage by nitroimidazole derivatives.
Inhibition of Key Signaling Pathways
The benzimidazole scaffold is known to interact with various protein kinases and other enzymes critical for cell signaling. One of the well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Inhibition of the EGFR signaling pathway is a key strategy in cancer therapy.[10][11]
Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
Benzimidazole derivatives can also function as Topoisomerase I inhibitors. Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7][12]
Workflow of Topoisomerase I inhibition by benzimidazole derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their dual mechanism of action, involving both DNA damage through the nitro group and inhibition of key cellular pathways by the benzimidazole core, makes them attractive candidates for overcoming drug resistance.
Further research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as clinical candidates. The development of more selective and potent derivatives with favorable pharmacokinetic profiles will be a key objective in advancing this class of compounds towards clinical applications.
References
- 1. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. ClinPGx [clinpgx.org]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-methyl-5-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 1-methyl-5-nitro-1H-benzo[d]imidazole (CAS No. 5381-78-2). As a synthetic intermediate of significant interest in medicinal chemistry, this compound merges the potent bioactivity of the nitroimidazole scaffold with the versatile benzimidazole pharmacophore. A thorough review of scientific literature and chemical databases indicates a notable absence of specific experimental data on the solubility and stability of this particular molecule. Consequently, this guide serves as a foundational resource, presenting data on closely related compounds to offer a comparative context. More critically, it furnishes detailed, state-of-the-art experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability assessments through forced degradation studies. These methodologies are designed to empower researchers to systematically characterize the physicochemical properties of this compound and other novel benzimidazole derivatives, a critical step in the drug discovery and development pipeline.
Introduction
This compound is a heterocyclic aromatic organic compound featuring a bicyclic structure composed of fused benzene and 1-methyl-5-nitroimidazole rings. The benzimidazole core is a "privileged structure" in medicinal chemistry, forming the basis of numerous pharmaceuticals with a wide array of biological activities. The nitroimidazole moiety is a well-established prodrug scaffold that can be enzymatically reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic radical species that damage DNA.
The strategic combination of these two pharmacophores makes this compound a compound of interest for developing novel therapeutic agents, particularly in oncology and for treating infectious diseases. However, the successful development of any new chemical entity is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life.
This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of these key properties.
Physicochemical Properties of this compound and Related Compounds
While specific experimental data for this compound is not publicly available, data for structurally related compounds can provide useful, albeit preliminary, insights. It is crucial to note that even minor structural differences, such as the position of a methyl group or the absence of the fused benzene ring, can significantly alter physicochemical properties.
Table 1: Physicochemical Data for this compound and Analogs
| Property | This compound | 2-methyl-5-nitro-1H-benzo[d]imidazole (Isomer) | 1-methyl-5-nitro-1H-imidazole (Analog) |
| CAS Number | 5381-78-2 | 1792-40-1 | 3034-42-2 |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | C₄H₅N₃O₂ |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol | 127.10 g/mol |
| Melting Point | Data not available | 219 °C | 54-57 °C |
| Boiling Point | Data not available (Predicted: 446.0±18.0 °C) | Data not available | Data not available (Predicted: 328.9±15.0 °C) |
| Density | Data not available (Predicted: 1.4±0.1 g/cm³) | Data not available | Data not available (Predicted: 1.44±0.1 g/cm³) |
| pKa | Data not available | Data not available | Data not available (Predicted: 2.13±0.10) |
| LogP | Data not available (Predicted: 1.94) | Data not available | Data not available |
| Solubility | Data not available | Data not available | Chloroform (Slightly), Methanol (Slightly) |
Disclaimer: Predicted values are generated by computational models and have not been experimentally verified. Data for related compounds should be used for comparative purposes only and not as a substitute for experimental determination for this compound.
Solubility Determination: Experimental Protocols
The solubility of a compound is a critical factor influencing its absorption and formulation. Both thermodynamic and kinetic solubility are important parameters in drug discovery. The following protocols provide standardized methods for determining the solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Sample Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification:
-
Accurately dilute the clear, filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method.
-
Quantify the concentration of the compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Calculation: Calculate the solubility by applying the dilution factor to the measured concentration. Express the result in units such as mg/mL or µM.
Caption: Thermodynamic Solubility (Shake-Flask) Workflow.
Kinetic Solubility (Nephelometry Method)
This high-throughput method is often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of in vitro biological assays where a compound is introduced from a DMSO stock.
Objective: To rapidly determine the kinetic solubility of this compound from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: In a separate 96-well plate, add the aqueous assay buffer (e.g., PBS, pH 7.4). Transfer a small, fixed volume of the serially diluted DMSO stock solutions into the corresponding wells of the buffer plate. This induces precipitation in wells where the compound concentration exceeds its kinetic solubility.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).
-
Data Analysis: Plot the light scattering signal versus the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the formation of a precipitate.
Caption: Kinetic Solubility (Nephelometry) Workflow.
Stability Assessment: Experimental Protocols
Stability testing is essential for identifying degradation pathways, potential degradation products, and establishing a re-test period or shelf-life. Forced degradation (stress testing) is a critical component of this assessment.
Forced Degradation (Stress Testing)
This involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following conditions in parallel with a control sample protected from stress.
-
Acid Hydrolysis:
-
Condition: 0.1 M HCl at 60 °C.
-
Procedure: Mix the compound solution with 0.1 M HCl and heat. Sample at various time points (e.g., 2, 8, 24 hours). Cool and neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 M NaOH at room temperature or gently heated (e.g., 40 °C).
-
Procedure: Mix the compound solution with 0.1 M NaOH. Sample at various time points. Neutralize with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Condition: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Mix the compound solution with H₂O₂. Monitor the reaction over time (e.g., up to 24 hours).
-
-
Thermal Degradation (Solid State):
-
Condition: Heat the solid compound at an elevated temperature (e.g., 80 °C) for an extended period.
-
Procedure: Store the solid compound in a temperature-controlled oven. Sample at various time points, dissolve in a suitable solvent, and analyze.
-
-
Photostability:
-
Condition: Expose the compound (in both solid and solution states) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Procedure: Place samples in a photostability chamber. A dark control sample should be run in parallel, wrapped in aluminum foil to shield it from light.
-
Sample Analysis:
All samples from the stress conditions should be analyzed by a stability-indicating HPLC method. The chromatograms are compared to the unstressed control to determine the extent of degradation and the profile of degradation products.
Caption: Forced Degradation Study Logical Workflow.
Stability-Indicating HPLC Method Development
A stability-indicating method (SIM) is a validated quantitative analytical procedure used to detect changes in the quality of a drug substance over time. Its key feature is its ability to resolve the parent compound from its degradation products and any process-related impurities.
Objective: To develop an HPLC method capable of accurately quantifying this compound in the presence of its degradation products.
General Approach:
-
Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18). Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like ammonium acetate or phosphate) and pH values to achieve optimal separation. A gradient elution is often necessary to resolve early-eluting polar degradants from the more lipophilic parent compound.
-
Forced Degradation Sample Analysis: Inject the samples generated during the forced degradation study to challenge the method's specificity. The method must be able to separate all degradation product peaks from the main API peak.
-
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the analysis across a range of UV wavelengths. This helps in selecting the optimal wavelength for detection of both the API and its impurities and is also used to assess peak purity.
-
Method Validation: Once developed, the method must be validated according to ICH guidelines, including tests for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Conclusion
While there is a significant lack of specific published data on the solubility and stability of this compound, this should not be a barrier to its investigation. The compound holds potential as a valuable scaffold in medicinal chemistry. This technical guide provides a robust framework for researchers to systematically determine these critical physicochemical properties. By applying the detailed experimental protocols for thermodynamic and kinetic solubility, and for conducting thorough forced degradation studies, scientists can generate the necessary data to support the advancement of this compound and its derivatives in the drug discovery and development process. The provided workflows and methodologies represent current best practices in the pharmaceutical sciences for the characterization of new chemical entities.
An In-depth Technical Guide to 1-methyl-5-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-5-nitro-1H-benzo[d]imidazole, including its chemical identity, potential therapeutic applications, and relevant experimental context. While detailed experimental data for this specific compound is limited in publicly available literature, this document extrapolates from research on related nitrobenzimidazole and nitroimidazole compounds to offer insights for research and development.
Chemical Identification
CAS Number: 5381-78-2
IUPAC Name: this compound
Overview and Potential Significance
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry. It serves as a synthetic intermediate in the development of more complex molecules.[1] The structure incorporates two key pharmacophores: a benzimidazole ring and a nitro group. The benzimidazole core is a "privileged structure" found in numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2] The nitroimidazole moiety is particularly significant for its selective toxicity under hypoxic conditions, a characteristic of solid tumors and anaerobic bacterial infections.[1] This dual-functionality suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics, particularly in oncology and infectious diseases.[1]
Potential Therapeutic Applications and Biological Activity
While specific biological data for this compound is not extensively documented, the activities of related compounds suggest several areas of therapeutic potential.
| Potential Therapeutic Area | Rationale Based on Related Compounds |
| Anticancer | Benzimidazole derivatives have been shown to act as anticancer agents by targeting molecules like EGFR and human topoisomerase I.[3][4] The nitro group can be bioreduced in the hypoxic environment of solid tumors to form cytotoxic radicals.[1] |
| Antimicrobial | Nitroimidazole derivatives are effective against anaerobic bacteria and some protozoa.[5][6][7] The mechanism involves the reduction of the nitro group to reactive species that damage microbial DNA.[1] Benzimidazoles also exhibit a broad spectrum of antimicrobial activity.[2] |
| Anthelmintic | Benzimidazole compounds, such as albendazole, are widely used as anthelmintic drugs. |
Hypothetical Mechanism of Action in Hypoxic Environments
The presence of the nitro group suggests a likely mechanism of action involving bioreductive activation in low-oxygen environments. This is a well-established mechanism for nitroimidazole-based drugs like metronidazole.
Caption: Hypothetical bioreductive activation pathway.
Representative Experimental Protocols
General Synthesis of a 1-substituted-5-nitro-1H-benzo[d]imidazole
The synthesis of nitrobenzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, followed by nitration. Alternatively, a pre-nitrated o-phenylenediamine can be used.
Caption: Generalized synthesis workflow for nitrobenzimidazoles.
Protocol:
-
Condensation: A substituted o-phenylenediamine is reacted with a carboxylic acid or an aldehyde. For the synthesis of derivatives, various substituted reagents can be used. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, under reflux.[4]
-
Cyclization: The condensation product undergoes intramolecular cyclization to form the benzimidazole ring.
-
Work-up: The reaction mixture is cooled, and the product is precipitated by neutralization. The crude product is then filtered and washed.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
In Vitro Anticancer Activity Screening (General Protocol)
The anticancer potential of the compound can be evaluated against a panel of human cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Cell Viability Assay (e.g., MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curves.[4]
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery, primarily due to its hybrid structure combining the versatile benzimidazole scaffold with the hypoxia-activated nitroimidazole moiety. While direct experimental data is sparse, the wealth of research on related compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. Future research should focus on the synthesis of a series of derivatives and their systematic evaluation in relevant biological assays to elucidate their structure-activity relationships and to validate their therapeutic potential. A Chinese patent suggests its use as an intermediate, indicating its utility in the synthesis of more complex drug candidates.[9]
References
- 1. This compound | 5381-78-2 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nano-ntp.com [nano-ntp.com]
- 8. mdpi.com [mdpi.com]
- 9. CN104066722B - æ°åæ²»çè¯ç© - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route is based on the established Phillips-Ladenburg condensation, involving the cyclization of an N-substituted o-phenylenediamine with formic acid.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-nitro-N1-methylbenzene-1,2-diamine | C₇H₉N₃O₂ | 167.17 | Red-brown solid | 177-181 |
| This compound | C₈H₇N₃O₂ | 177.16 | Yellow solid | Not available |
Experimental Protocols
This synthesis is performed in a single step from the commercially available starting material, 4-nitro-N1-methylbenzene-1,2-diamine.
Synthesis of this compound
This procedure is adapted from the general method for benzimidazole synthesis by the condensation of an o-phenylenediamine with formic acid.[1][2][3]
Materials:
-
4-nitro-N1-methylbenzene-1,2-diamine
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Activated carbon (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, add 4-nitro-N1-methylbenzene-1,2-diamine. For every 1 gram of the diamine, add approximately 5-10 mL of 90% formic acid.
-
Reaction: Heat the mixture to 100°C using a water bath or heating mantle and maintain this temperature for 2 hours with continuous stirring. The color of the reaction mixture is expected to change.
-
Neutralization: After 2 hours, cool the reaction mixture to room temperature. Slowly add 10% sodium hydroxide solution while stirring until the mixture is alkaline (pH > 7). This should be done in a fume hood as the reaction can be exothermic.
-
Isolation of Crude Product: The crude product will precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.
-
Purification (Optional): For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol. If the solution has color, a small amount of activated carbon can be added, and the solution can be heated for a short period before hot filtration to remove the carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes & Protocols for the Characterization of 1-methyl-5-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-methyl-5-nitro-1H-benzo[d]imidazole, a synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The protocols outlined below detail the synthesis and subsequent analysis using various spectroscopic and chromatographic methods.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of the benzimidazole core followed by N-methylation.
Step 1: Synthesis of 5-nitro-1H-benzimidazole
The precursor, 5-nitro-1H-benzimidazole, is synthesized via the condensation of 4-nitro-o-phenylenediamine with an appropriate cyclizing agent, such as formic acid or by refluxing with acetic acid.[1]
Experimental Protocol:
A mixture of 4-nitro-1,2-phenylenediamine and a suitable cyclizing agent (e.g., formic acid or acetic acid) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and purified by recrystallization to yield 5-nitro-1H-benzimidazole.
Step 2: N-Methylation of 5-nitro-1H-benzimidazole
The target compound, this compound, is synthesized by the methylation of 5-nitro-1H-benzimidazole. This reaction typically yields a mixture of two regioisomers: this compound and 1-methyl-6-nitro-1H-benzo[d]imidazole, which can be separated by chromatography.
Experimental Protocol:
To a solution of 5-nitro-1H-benzimidazole in a suitable solvent such as acetone, an excess of methyl iodide and a base like potassium carbonate are added. The mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give a mixture of the methylated products. The desired this compound is then isolated by column chromatography.
Analytical Characterization Techniques
A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
Experimental Protocol for NMR Analysis:
A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | ||
| N-CH₃ | ~3.8 | Singlet |
| Aromatic-H | 7.5 - 8.5 | Multiplets/Doublets |
| ¹³C NMR | ||
| N-CH₃ | ~31 | Quartet |
| Aromatic-C | 110 - 150 | Singlets/Doublets |
| C=N | ~145 | Singlet |
Note: The predicted chemical shifts are based on data for analogous benzimidazole and nitroimidazole compounds. Actual values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.
Experimental Protocol for FTIR Analysis:
A small amount of the sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a suitable solvent. The FTIR spectrum is then recorded.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (of any unreacted precursor) | 3100 - 3500 |
| C-H Stretch (aromatic and methyl) | 2850 - 3100 |
| C=N and C=C Stretch (aromatic ring) | 1450 - 1650 |
| N-O Stretch (nitro group) | 1500 - 1560 (asymmetric)1300 - 1370 (symmetric) |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Experimental Protocol for Mass Spectrometry:
The sample is introduced into the mass spectrometer, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| [M+H]⁺ (for ESI-MS) | m/z 178.06 |
| Key Fragmentation Peaks | Loss of NO₂, CH₃, etc. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A reverse-phase HPLC method is commonly employed for nitroimidazole derivatives.
Experimental Protocol for HPLC Analysis:
A solution of the sample is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used for elution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.
Table 4: Typical HPLC Parameters for Analysis of Nitroimidazole Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~310 nm |
| Retention Time | Dependent on exact conditions and isomers |
Visualized Workflows
The following diagrams illustrate the synthesis and analytical workflow for this compound.
Caption: Synthetic pathway for this compound.
References
Application Note: Identification of 1-methyl-5-nitro-1H-benzo[d]imidazole using 1H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and characterization of 1-methyl-5-nitro-1H-benzo[d]imidazole using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a visual workflow to guide the user through the process. This application note is intended to assist researchers in the structural elucidation of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is a key pharmacophore in numerous clinically used drugs, and the introduction of a nitro group can modulate the biological activity. Accurate structural confirmation is a critical step in the synthesis and development of new chemical entities. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and multiplicities of the proton signals, the precise arrangement of atoms in this compound can be confirmed.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectral data for this compound in DMSO-d₆ is summarized in the table below. These predictions are based on the analysis of the parent compound, 5-nitro-1H-benzo[d]imidazole[1], and known substituent effects in NMR spectroscopy. The numbering of the protons corresponds to the chemical structure shown in Figure 1.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.6 | Singlet (s) | - |
| H-4 | ~8.7 | Doublet (d) | ~2.0 |
| H-6 | ~8.2 | Doublet of doublets (dd) | ~9.0, ~2.0 |
| H-7 | ~7.9 | Doublet (d) | ~9.0 |
| N-CH₃ | ~3.9 | Singlet (s) | - |
Note: The predicted chemical shifts are estimates and may vary slightly in an experimental spectrum.
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolving the sample: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensuring complete dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution to ensure there are no suspended particles. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer to NMR tube: Carefully transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).
-
Capping and labeling: Cap the NMR tube and label it clearly with the sample information.
NMR Spectrometer Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.
Table 2: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D proton (e.g., zg30) |
| Solvent | DMSO-d₆ |
| Temperature | 298 K (25 °C) |
| Spectral Width (SW) | 16 ppm (centered around 6 ppm) |
| Acquisition Time (AQ) | ~3-4 seconds |
| Relaxation Delay (D1) | 5 seconds |
| Pulse Angle (P1) | 30 degrees |
| Number of Scans (NS) | 16 or more for good signal-to-noise |
| Receiver Gain (RG) | Set automatically by the instrument |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Integration: Integrate the signals to determine the relative ratios of the different protons.
-
Peak Picking: Identify the chemical shifts of all signals.
-
Analysis: Analyze the multiplicities and coupling constants to confirm the structure.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the identification of this compound by ¹H NMR.
Conclusion
This application note provides a comprehensive guide for the identification of this compound using ¹H NMR spectroscopy. By following the detailed experimental protocol and using the provided predicted spectral data as a reference, researchers can confidently confirm the structure of their synthesized compound. The workflow diagram offers a clear visual aid for the entire process, from sample preparation to final structural confirmation.
References
Application Notes and Protocols for In Vitro Assays Involving 1-methyl-5-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 1-methyl-5-nitro-1H-benzo[d]imidazole, a heterocyclic compound with significant potential in medicinal chemistry. The benzimidazole core is a privileged scaffold in drug discovery, and the addition of a nitro group suggests potential for applications in oncology and infectious diseases, particularly those involving hypoxic environments.[1]
Overview of Biological Activity
This compound and its derivatives have been investigated for a range of biological activities, leveraging the combined pharmacophoric features of the benzimidazole ring and the nitro functional group. The benzimidazole moiety is known to interact with various enzymes and receptors, while the nitro group can be bioreduced in anaerobic or hypoxic conditions to generate cytotoxic radical species that can damage DNA.[1] Research has primarily focused on its potential as an anticancer and antimicrobial agent.
Derivatives of nitrobenzimidazoles have demonstrated activities including:
-
Anticancer Activity: Many benzimidazole derivatives have been screened for their cytotoxic effects against various cancer cell lines.[2] The mechanisms often involve the inhibition of key cellular enzymes like topoisomerase I or fatty acid synthase (FASN).[3][4][5]
-
Antimicrobial Activity: The nitroimidazole scaffold is a well-established component of antimicrobial drugs.[1] Benzimidazole derivatives have shown efficacy against a spectrum of bacteria and fungi.[6][7]
-
Anthelmintic and Vasorelaxant Properties: Other reported activities for related benzimidazole compounds include anthelmintic and vasorelaxant effects.[8][9]
Key In Vitro Assays and Protocols
This section details the experimental protocols for key in vitro assays to characterize the biological activity of this compound.
Anticancer Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantitative Data Summary:
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Benzimidazole Derivatives | Various Cancer Lines | MTT | GI50 | 0.16 - 3.6 µM | [3][4] |
| Benzimidazole Derivatives | A549, MCF-7, etc. | Trypan Blue | IC50 | Potent Activity | [10] |
Note: The provided quantitative data is for related benzimidazole derivatives as specific data for this compound was not available in the provided search results.
This assay measures the ability of a compound to inhibit the activity of human topoisomerase I, an enzyme that relaxes supercoiled DNA.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a negative control (no compound) and a positive control (e.g., Camptothecin).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.
Quantitative Data Summary:
| Compound | Assay | Endpoint | Value | Reference |
| Benzimidazole Derivative (12b) | DNA Relaxation | IC50 | 16 µM | [3][4] |
Note: The provided quantitative data is for a related benzimidazole derivative as specific data for this compound was not available in the provided search results.
Antimicrobial Activity Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth media.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data Summary:
| Compound Class | Microorganism | Assay | Value (MIC) | Reference |
| Benzimidazole Derivatives | Various Bacteria & Fungi | Broth Microdilution | 0.39 - 250 mg/L | [6] |
Note: The provided quantitative data is for related benzimidazole derivatives as specific data for this compound was not available in the provided search results.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | 5381-78-2 | Benchchem [benchchem.com]
- 2. ijirt.org [ijirt.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Modeling of 1-methyl-5-nitro-1H-benzo[d]imidazole Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the nitrobenzimidazole class of molecules. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1][2] The benzimidazole core is a privileged scaffold in drug discovery, while the nitro group can play a crucial role in the molecule's mechanism of action, particularly in hypoxic conditions often found in tumors and sites of anaerobic bacterial infections.[3]
Computational modeling is an indispensable tool for elucidating the potential molecular interactions of compounds like this compound with biological targets. These in silico methods allow for the prediction of binding modes, estimation of binding affinities, and understanding of the structural basis of activity, thereby guiding further experimental studies and the design of more potent and selective analogs.
These application notes provide a comprehensive overview of the computational and experimental approaches to study the interactions of this compound. Detailed protocols for molecular docking, a key computational technique, and various experimental validation assays are presented.
Computational Modeling: Molecular Docking Protocol
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule.
Protocol: Molecular Docking of this compound
1. Ligand Preparation:
-
Objective: To generate a low-energy 3D conformation of this compound.
-
Procedure:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic and low-energy starting conformation for docking.
-
Assign appropriate partial charges to the atoms of the ligand.
-
2. Receptor Preparation:
-
Objective: To prepare the target protein structure for docking.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.
-
Assign protonation states to the amino acid residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
3. Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligand to the receptor.
-
Procedure:
-
Define the binding site on the receptor. This can be done by specifying a grid box that encompasses the active site or a potential allosteric site.
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking simulation.
-
The software will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
4. Analysis of Results:
-
Objective: To analyze the docking results and identify the most likely binding mode.
-
Procedure:
-
Examine the predicted binding poses and their corresponding docking scores (binding energies).
-
Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
The docking results can provide valuable insights into the structure-activity relationship and guide the design of new derivatives with improved binding affinity.
-
Data Presentation: Quantitative Data for Nitrobenzimidazole Derivatives
| Compound Class | Target | Method | Quantitative Data | Reference |
| Nitrobenzamide derivatives | iNOS | Cell-based assay | IC50 values of 3.7 and 5.3 μM for compounds 5 and 6 | [4] |
| Benzimidazole derivatives | EGFR, HER2, CDK2 | Cytotoxicity assay | IC50 values ranging from 7.82 to 21.48 μM | [5] |
| Benzimidazole derivatives | M. tuberculosis KasA | Molecular Docking | Docking scores between -5.149 and -7.541 kcal/mol | [5] |
| Imidazole derivatives | l-glutamine: d-fructose-6-phosphate amidotransferase | Molecular Docking | Binding energy ranging from -8.01 to -6.91 kJ mol−1 | [6] |
| Benzimidazole derivatives | Human Topoisomerase I | Molecular Docking | Binding affinities of -5.453, -5.429, and -5.512 kcal/mol | [7] |
Experimental Validation Protocols
Experimental validation is crucial to confirm the predictions from computational models and to accurately quantify the binding affinity and functional effects of this compound.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Materials:
-
Purified target protein
-
This compound
-
ITC instrument
-
Appropriate buffer solution (e.g., phosphate buffer with low ionization enthalpy)
-
-
Procedure:
-
Prepare a solution of the target protein in the ITC buffer. The concentration should be accurately determined.
-
Prepare a solution of this compound in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.
-
Degas both solutions to avoid air bubbles.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform the titration experiment, where small aliquots of the ligand are injected into the protein solution.
-
The instrument measures the heat change after each injection.
-
Integrate the heat signals and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Protocol 2: Fluorescence Quenching Assay
This technique measures the decrease in the intrinsic fluorescence of a protein (usually from tryptophan residues) upon ligand binding.
-
Objective: To determine the binding affinity (Kd) and quenching mechanism.
-
Materials:
-
Purified target protein with intrinsic fluorescence
-
This compound
-
Fluorometer
-
Cuvettes
-
Buffer solution
-
-
Procedure:
-
Prepare a stock solution of the target protein and this compound in the buffer.
-
Place a fixed concentration of the protein solution in a cuvette.
-
Record the fluorescence emission spectrum of the protein (excitation typically at 280 nm or 295 nm).
-
Incrementally add small aliquots of the ligand solution to the protein solution.
-
After each addition, mix and record the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to the Stern-Volmer equation or other appropriate binding models to calculate the binding constant.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about ligand binding and its effect on the protein structure.
-
Objective: To identify the binding site and determine the binding affinity.
-
Materials:
-
Isotopically labeled (e.g., ¹⁵N, ¹³C) purified target protein
-
This compound
-
NMR spectrometer
-
NMR tubes
-
Appropriate buffer
-
-
Procedure:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the isotopically labeled protein.
-
Prepare a series of samples with a constant concentration of the labeled protein and increasing concentrations of this compound.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.
-
Overlay the spectra and monitor the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand titration.
-
Residues with significant CSPs are likely part of or near the binding site.
-
The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration.
-
Signaling Pathways and Visualization
Benzimidazole and nitroimidazole derivatives have been reported to modulate various signaling pathways. The following diagrams illustrate some of these pathways that could be potentially affected by this compound.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. This compound | 5381-78-2 | Benchchem [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-methyl-5-nitro-1H-benzo[d]imidazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The incorporation of a nitro group, particularly at the 5-position, is a key feature in several biologically active molecules. The nitroimidazole moiety can act as a prodrug scaffold, which, under the hypoxic conditions often found in solid tumors, can be enzymatically reduced to generate cytotoxic radical species that damage DNA or disrupt cellular processes.[1] While direct, extensive studies on the anticancer properties of this compound are not widely published, research on closely related 5-nitro-1H-benzimidazole derivatives suggests its potential as a valuable scaffold or intermediate in the development of novel anticancer agents.[2][3]
These application notes provide a framework for investigating the potential of this compound and its derivatives in cancer research, based on the findings from analogous compounds.
Postulated Mechanism of Action
Based on the broader family of nitroimidazole and benzimidazole anticancer compounds, the potential mechanisms of action for this compound could involve several pathways. The nitro group suggests a potential for hypoxia-activated cytotoxicity. Furthermore, the benzimidazole core is known to interact with various biological targets. Derivatives of 5-nitro-benzimidazole have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as Poly(ADP-ribose) Polymerase (PARP).[2]
Below is a generalized signaling pathway that could be investigated for this compound, based on the known activities of related compounds.
Caption: Postulated mechanism of action for this compound.
Quantitative Data from Related 5-Nitro-1H-Benzimidazole Derivatives
While specific data for this compound is not available, the following tables summarize the cytotoxic activities of structurally related 5-nitro-benzimidazole derivatives against various human cancer cell lines. This data can serve as a benchmark for future studies.
Table 1: Cytotoxicity of 2-aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (nM) |
| 6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole) | A549 (Lung Carcinoma) | 28 |
Data extracted from a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, which also showed that compound 6 had a selective in vitro cytotoxic activity index of >700 in non-neoplastic HaCaT cells (IC50 = 22.2 µM).[2]
Table 2: Cytotoxicity of 1,2,5-trisubstituted Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| TJ08 (methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate) | Jurkat (T-cell leukemia) | 1.88 ± 0.51 |
| K562 (Chronic myelogenous leukemia) | 1.89 ± 0.55 | |
| MOLT-4 (Acute lymphoblastic leukemia) | 2.05 ± 0.72 | |
| HeLa (Cervical cancer) | 2.11 ± 0.62 | |
| HCT116 (Colon cancer) | 3.04 ± 0.8 | |
| MIA PaCa-2 (Pancreatic cancer) | 3.82 ± 0.25 |
Data from a study on novel 1,2,5-trisubstituted benzimidazoles.[4]
Table 3: Cytotoxicity of N-substituted 6-nitro-1H-benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| 1d | Multiple | 1.84 - 10.28 |
| 2d | Multiple | 1.84 - 10.28 |
| 3s | Multiple | 1.84 - 10.28 |
| 4b | Multiple | 1.84 - 10.28 |
| 4k | Multiple | 1.84 - 10.28 |
Data from a study on N-substituted 6-nitro-1H-benzimidazole derivatives, showing activity comparable to paclitaxel.[3] The specific structures for these compounds are detailed in the source publication.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for determining the effect of the test compound on the cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising starting point for the development of novel anticancer agents. The presence of the benzimidazole core and the 5-nitro substituent suggests a potential for multiple mechanisms of anticancer activity. The protocols and data from related compounds provided in these application notes offer a comprehensive guide for researchers to initiate investigations into the therapeutic potential of this and related molecules. Further studies involving synthesis of derivatives, in vivo efficacy, and detailed mechanistic elucidation are warranted to fully explore the potential of this chemical scaffold in oncology.
References
- 1. This compound | 5381-78-2 | Benchchem [benchchem.com]
- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-methyl-5-nitro-1H-benzo[d]imidazole as a Putative Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated antimicrobial properties of 1-methyl-5-nitro-1H-benzo[d]imidazole, a heterocyclic compound incorporating both a benzimidazole scaffold and a nitro functional group. While specific experimental data on this particular molecule is limited in the current scientific literature, this document outlines its potential as an antimicrobial agent based on the known activities of related nitroimidazole and benzimidazole derivatives. Detailed protocols for its synthesis and antimicrobial evaluation are provided to facilitate further research and development.
Introduction
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The fusion of a benzene ring and an imidazole ring confers a unique chemical architecture that allows for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a nitro group, particularly at the 5-position of the benzimidazole ring system, is a common strategy to enhance or impart antimicrobial activity. Nitro-heterocyclic compounds, such as the well-known antibiotic metronidazole, are effective against a range of anaerobic bacteria and protozoa.[3]
This compound combines these key structural features, suggesting its potential as a novel antimicrobial agent. The methyl group at the 1-position of the imidazole ring can influence its pharmacokinetic and pharmacodynamic properties. This document serves as a guide for the synthesis, characterization, and antimicrobial evaluation of this promising compound.
Postulated Mechanism of Action
The antimicrobial activity of nitro-heterocyclic compounds is generally attributed to a mechanism involving reductive activation within the microbial cell. It is hypothesized that this compound acts as a prodrug that, under the low redox potential conditions found in anaerobic or microaerophilic microorganisms, undergoes enzymatic reduction of its nitro group.[3][4] This process generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radical anions.[3] These reactive species are believed to exert their antimicrobial effect by causing oxidative damage to critical cellular components, most notably by inducing strand breaks in microbial DNA, thereby inhibiting nucleic acid synthesis and leading to cell death.[3]
Figure 1. Postulated mechanism of antimicrobial action for this compound.
Synthesis Protocol
The synthesis of this compound can be approached through a multi-step process involving the nitration of a benzimidazole precursor. The following is a generalized protocol based on established synthetic methodologies for related compounds.
Figure 2. General synthesis workflow for this compound.
Materials:
-
o-Phenylenediamine
-
Formic acid
-
Dimethyl sulfate
-
Sodium hydroxide
-
Nitric acid
-
Sulfuric acid
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole
-
In a round-bottom flask, dissolve o-phenylenediamine in formic acid.
-
Reflux the mixture for 2-3 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a solution of sodium hydroxide.
-
The precipitated crude 1H-benzo[d]imidazole is filtered, washed with cold water, and dried.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium hydroxide).
-
To this solution, add dimethyl sulfate dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield pure 1-methyl-1H-benzo[d]imidazole.
Step 2: Nitration of 1-methyl-1H-benzo[d]imidazole
-
In a flask cooled in an ice-salt bath, slowly add 1-methyl-1H-benzo[d]imidazole to a pre-cooled mixture of concentrated sulfuric acid and nitric acid. Maintain the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice with stirring.
-
The precipitated product, this compound, is filtered, washed thoroughly with water until neutral, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Melting point determination
Antimicrobial Susceptibility Testing Protocols
The antimicrobial activity of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for MIC determination.
References
Application Notes and Protocols for Testing 1-methyl-5-nitro-1H-benzo[d]imidazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for evaluating the preclinical efficacy of 1-methyl-5-nitro-1H-benzo[d]imidazole, a novel compound with potential therapeutic applications. The protocols outlined herein are designed to assess its cytotoxic and mechanistic properties, particularly focusing on its potential as an anticancer agent. This hypothesis is based on the known activities of related nitrobenzimidazole derivatives, which have been shown to exhibit anticancer properties through mechanisms such as PARP and Topoisomerase I inhibition. The experimental design encompasses in vitro assays to determine cytotoxicity, mode of cell death, cell cycle effects, and specific molecular targets, followed by a proposed in vivo study to confirm efficacy in a tumor xenograft model.
Physicochemical Properties and Compound Handling
Prior to initiating biological assays, it is crucial to determine the solubility of this compound in relevant solvents such as DMSO for stock solutions and aqueous media for cell culture experiments. A preliminary solubility assessment will ensure accurate dosing and avoid precipitation in assays.
Part 1: In Vitro Efficacy and Mechanism of Action
Objective:
To determine the cytotoxic activity of this compound against a panel of human cancer cell lines and to elucidate its underlying mechanism of action.
Recommended Cell Line Panel:
A diverse panel of cancer cell lines is recommended to evaluate the breadth of activity and to probe potential mechanisms.
-
PARP Inhibition Hypothesis:
-
MDA-MB-436: A breast cancer cell line with a BRCA1 mutation, which may confer sensitivity to PARP inhibitors.
-
CAPAN-1: A pancreatic cancer cell line with a BRCA2 mutation.
-
MCF-7: A breast cancer cell line with wild-type BRCA, to serve as a control.
-
-
Topoisomerase I Inhibition Hypothesis:
-
HCT-116: A colon cancer cell line with high Topoisomerase I expression.
-
NCI-H460: A lung cancer cell line known to be sensitive to Topoisomerase I inhibitors.
-
-
Hypoxia-Activated Prodrug Hypothesis:
-
HeLa: A cervical cancer cell line that can be cultured under hypoxic conditions to assess the nitro-group's role in cytotoxicity.
-
Experimental Workflow: In Vitro Studies
Safety and Application Protocols for 1-methyl-5-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and safety protocols for the handling and use of 1-methyl-5-nitro-1H-benzo[d]imidazole, a synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The protocols are intended for use by qualified personnel in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The safety information provided herein is extrapolated from the SDS of structurally similar compounds, including 2-methyl-5-nitro-1H-benzo[d]imidazole, 2-methyl-5-nitroimidazole, and 5-nitrobenzimidazole. All procedures should be conducted with caution and in accordance with institutional safety guidelines.
Section 1: Safety Precautions and Hazard Information
The primary hazards associated with nitroaromatic compounds like this compound include potential toxicity, skin and eye irritation, and the risk of dust explosion. All handling should be performed in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided in the table below.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when handling the powder outside of a fume hood or if dust is generated. |
Hazard Identification and First Aid
The following table summarizes the potential hazards and corresponding first aid measures, based on data from related nitrobenzimidazole compounds.
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Skin Irritation | May cause skin irritation. | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Irritation | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Dust Explosion | Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard. | Avoid the creation of dust. Use non-sparking tools. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Section 2: Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of N-methyl-4-nitro-o-phenylenediamine with an appropriate C1 source, followed by cyclization.
Materials:
-
N-methyl-4-nitro-o-phenylenediamine
-
Formic acid or triethyl orthoformate
-
Hydrochloric acid (if using formic acid)
-
Ethanol
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Condensation: In a round-bottom flask, dissolve N-methyl-4-nitro-o-phenylenediamine in an appropriate solvent (e.g., ethanol).
-
Add an excess of the C1 source (e.g., formic acid with a catalytic amount of HCl, or triethyl orthoformate).
-
Cyclization: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the purified product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Section 3: Mechanism of Action and Signaling Pathways
Nitrobenzimidazole derivatives are known to exert their biological effects through various mechanisms, primarily as anticancer and antimicrobial agents. The presence of the nitro group is often crucial for their activity.
Proposed Anticancer Mechanism
The anticancer activity of 5-nitrobenzimidazole derivatives is believed to involve a multi-targeted approach. A key mechanism is the bioreductive activation of the nitro group under hypoxic conditions, which are prevalent in solid tumors. This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates that can cause DNA damage and induce apoptosis. Additionally, some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, or to disrupt microtubule polymerization, leading to cell cycle arrest.
Caption: Proposed anticancer mechanisms of 5-nitrobenzimidazole derivatives.
Antimicrobial Mechanism of Action
In anaerobic bacteria and protozoa, the antimicrobial action of nitroimidazoles is also dependent on the reduction of the nitro group. This process is facilitated by low-redox-potential electron-transfer proteins, such as ferredoxin, found in these microorganisms. The resulting reactive intermediates are cytotoxic, causing damage to DNA and other macromolecules, ultimately leading to cell death.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for improving the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main approaches for the synthesis of this compound. The first involves the cyclization of N-methyl-4-nitro-o-phenylenediamine with a one-carbon source, such as formic acid. The second route is the direct N-methylation of 5-nitro-1H-benzo[d]imidazole using a suitable methylating agent.
Q2: Which synthetic route generally provides a higher yield?
A2: The cyclization of N-methyl-4-nitro-o-phenylenediamine with formic acid can be a high-yielding route, with analogous reactions for non-methylated benzimidazoles reporting yields up to 89%.[1] However, the overall yield will also depend on the efficient synthesis of the starting diamine. The N-methylation route can also be high-yielding, but is often complicated by the formation of regioisomers (1-methyl-6-nitro-1H-benzo[d]imidazole), which can make purification challenging and lower the isolated yield of the desired product.
Q3: What are the common challenges encountered during the synthesis of this compound?
A3: Common challenges include low reaction yields, the formation of isomeric byproducts, difficult purification, and incomplete reactions. For the N-methylation route, controlling the regioselectivity is a primary concern. In the cyclization route, ensuring the complete conversion of the starting diamine is crucial.
Troubleshooting Guides
Route 1: Cyclization of N-methyl-4-nitro-o-phenylenediamine
Issue: Low or no yield of the desired product.
-
Question: I am attempting the cyclization of N-methyl-4-nitro-o-phenylenediamine with formic acid, but my yield is significantly lower than expected. What could be the cause?
-
Answer: Low yields in this cyclization can arise from several factors:
-
Incomplete Reaction: The cyclization reaction may require sufficient heating and reaction time. Ensure that the reaction mixture is heated appropriately (e.g., on a water bath at 80-100°C) for a sufficient duration (typically 2-4 hours).[1]
-
Purity of Starting Material: Impurities in the N-methyl-4-nitro-o-phenylenediamine can interfere with the cyclization. It is advisable to use a highly purified starting material.
-
Improper Work-up: The product is precipitated by making the reaction mixture alkaline. Incomplete neutralization or excessive addition of base can affect the precipitation and recovery of the product. Careful pH monitoring during work-up is recommended.
-
Issue: Difficulty in purifying the final product.
-
Question: My crude product after cyclization is impure and difficult to purify. What are the recommended purification techniques?
-
Answer:
-
Recrystallization: The crude product can often be purified by recrystallization. Ethanol or an ethanol-water mixture is a common choice for benzimidazole derivatives.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be employed to separate the product from impurities.
-
Route 2: N-Methylation of 5-nitro-1H-benzo[d]imidazole
Issue: Formation of a mixture of regioisomers.
-
Question: My methylation reaction is producing a mixture of this compound and 1-methyl-6-nitro-1H-benzo[d]imidazole. How can I improve the regioselectivity?
-
Answer: The formation of both N1 and N3 alkylated products is a common issue due to the tautomeric nature of the benzimidazole ring. To favor the formation of the 1,5-isomer, consider the following:
-
Choice of Base and Solvent: The reaction conditions can influence the ratio of isomers. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can favor the formation of one isomer over the other. Weaker bases like potassium carbonate (K2CO3) in acetone are also commonly used.[2]
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetic product.
-
Issue: Low yield of the methylated product.
-
Question: The yield of my N-methylation reaction is poor. How can I optimize it?
-
Answer:
-
Incomplete Deprotonation: Ensure complete deprotonation of the 5-nitro-1H-benzo[d]imidazole before adding the methylating agent. This can be achieved by using a slight excess of a strong base and allowing sufficient reaction time.
-
Reactivity of Methylating Agent: Use a fresh and reactive methylating agent such as methyl iodide or dimethyl sulfate.
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. In some cases, gentle heating may be required to drive the reaction to completion.
-
Issue: Presence of unreacted starting material and dialkylated byproduct.
-
Question: My final product contains unreacted 5-nitro-1H-benzo[d]imidazole and a potential dialkylated product. How can I avoid this?
-
Answer:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the methylating agent (e.g., 1.1 equivalents) can help to consume the starting material. However, a large excess should be avoided to minimize the formation of the dialkylated imidazolium salt.
-
Purification: Unreacted starting material and the polar dialkylated salt can usually be separated from the desired product by column chromatography.
-
Quantitative Data Presentation
| Parameter | Route 1: Cyclization | Route 2: N-Methylation | Reference |
| Starting Materials | N-methyl-4-nitro-o-phenylenediamine, Formic Acid | 5-nitro-1H-benzo[d]imidazole, Methyl Iodide/Dimethyl Sulfate | [1][2] |
| Typical Yield | ~80-90% (analogous reaction) | Variable, can be high but often mixed with isomer | [1][2] |
| Melting Point (°C) | Not explicitly found for 1-methyl-5-nitro isomer | 209-211 °C (for 5(6)-nitro-benzimidazole) | [1] |
Experimental Protocols
Protocol 1: Synthesis via Cyclization
This protocol is adapted from the synthesis of 5(6)-nitro-benzimidazole.[1]
Materials:
-
N-methyl-4-nitro-o-phenylenediamine
-
90% Formic Acid
-
10% Sodium Hydroxide Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask, suspend N-methyl-4-nitro-o-phenylenediamine (1 equivalent) in water.
-
Add 90% formic acid (approximately 1.5 equivalents).
-
Heat the mixture in a water bath at 80-100°C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with stirring until the mixture is just alkaline to litmus paper.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis via N-Methylation
This protocol is a general method for the N-methylation of benzimidazoles.[2]
Materials:
-
5-nitro-1H-benzo[d]imidazole
-
Methyl Iodide
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Acetone
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 5-nitro-1H-benzo[d]imidazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.1 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 1-methyl-5-nitro and 1-methyl-6-nitro isomers.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-methyl-5-nitro-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-methyl-5-nitro-1H-benzo[d]imidazole.
Troubleshooting Guide
Users may encounter several challenges during the purification of this compound. This guide addresses common issues and provides potential solutions based on purification techniques for analogous compounds.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent has too high a solubility for the compound at low temperatures. | Screen a variety of solvents. Ideal solvents should dissolve the compound when hot but have low solubility when cold. Protic solvents like ethanol or isopropanol, and polar aprotic solvents may be effective.[1][2][3] |
| The compound is precipitating out too quickly, trapping impurities. | Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals.[3] | |
| Material was lost during transfer or filtration. | Ensure careful handling and washing of the crystalline product with a minimal amount of cold solvent. | |
| Compound Fails to Crystallize | The solution is not sufficiently saturated. | Concentrate the solution by slowly evaporating some of the solvent before attempting to cool it again.[3] |
| The presence of significant impurities is inhibiting crystal formation. | Attempt a preliminary purification step, such as a quick filtration through a silica plug or treatment with activated carbon, before recrystallization. | |
| An inappropriate solvent was used. | Consider using an antisolvent crystallization method. Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent until turbidity is observed.[3] | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent) was selected. | Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the desired compound and impurities. A gradient of methanol in dichloromethane is a common starting point for benzimidazole derivatives.[4] |
| The column was improperly packed. | Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended. | |
| The column was overloaded with the crude product. | Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Product is Contaminated with Starting Materials | The reaction did not go to completion. | Monitor the reaction progress using TLC to ensure all starting material is consumed before workup. |
| The purification method is not adequately separating the product from the starting materials. | Adjust the polarity of the eluent in column chromatography or select a different recrystallization solvent. | |
| Product is colored (e.g., yellow or brown) | Presence of residual nitro-aromatic impurities or degradation products. | Recrystallization from a suitable solvent, such as ethanol, can help remove colored impurities.[2] Treatment with activated carbon may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: For compounds with similar structures, protic solvents such as ethanol and isopropyl alcohol have been used successfully for recrystallization.[1][2] A systematic screening of solvents is recommended to find the optimal conditions. This would include other alcohols, as well as polar aprotic solvents like ethyl acetate or acetone.[3]
Q3: What stationary and mobile phases are suitable for column chromatography of this compound?
A3: Silica gel (230-400 mesh) is a commonly used stationary phase for the purification of related imidazole and benzimidazole derivatives.[5][6] For the mobile phase (eluent), a gradient system is often effective. A common starting point is a mixture of a non-polar solvent like petroleum ether or hexane with a more polar solvent such as ethyl acetate or dichloromethane. For more polar compounds, a gradient of methanol in dichloromethane has been shown to be effective.[4]
Q4: How can I monitor the purity of my compound during the purification process?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of your purification. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of your desired compound from impurities. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[5][7]
Q5: My compound appears as an oil and will not solidify. What should I do?
A5: Oiling out can occur if the melting point of the compound is lower than the boiling point of the solvent used for recrystallization, or if there are significant impurities. Try adding a small seed crystal of the pure compound to induce crystallization. Alternatively, attempt to purify the oil using column chromatography.
Experimental Protocols
The following are generalized protocols for the purification of this compound, adapted from methodologies used for analogous compounds.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., ethanol, isopropanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.
-
Yield Maximization: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the least polar solvent system determined from TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound?
A1: The most prevalent side reaction is the formation of a regioisomer, 1-methyl-6-nitro-1H-benzo[d]imidazole. This occurs because the starting material, 5-nitro-1H-benzimidazole, exists as a mixture of two tautomers (5-nitro and 6-nitro forms). Methylation can therefore occur on either of the nitrogen atoms, leading to a mixture of the desired 1,5-isomer and the undesired 1,6-isomer.[1]
Q2: I am observing the formation of a salt-like byproduct that is insoluble in my work-up solvent. What could it be?
A2: This is likely the 1,3-dimethyl-5-nitro-1H-benzimidazolium salt.[1][2] This quaternary salt is a common byproduct resulting from the over-methylation of the benzimidazole ring, particularly when an excess of the methylating agent is used or under harsh reaction conditions.[1]
Q3: How can I minimize the formation of the 1,6-nitro isomer?
A3: Achieving high regioselectivity can be challenging.[1] However, the ratio of the 1,5-isomer to the 1,6-isomer can be influenced by the choice of base, solvent, and reaction temperature.[1] For instance, the polarity of the solvent can alter the tautomeric equilibrium of the starting material and thus affect the product ratio.[1] Experimenting with different reaction conditions is often necessary to optimize the yield of the desired isomer.
Q4: What are the best analytical techniques to differentiate between the 1,5- and 1,6-nitro isomers?
A4: The most effective method for differentiating between the two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the aromatic protons will be different for each isomer due to the different electronic environments. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, provided a suitable column and mobile phase are used.
Q5: My reaction yield is consistently low. What are the potential causes?
A5: Low yields can be attributed to several factors. Ensure your starting 5-nitro-1H-benzimidazole is pure and completely dry, as impurities can lead to side reactions.[1] The choice of base is also crucial; it must be strong enough to deprotonate the benzimidazole but not so strong as to cause degradation.[1] Additionally, using a dry, aprotic solvent is essential to prevent quenching of the benzimidazolide anion.[1] Finally, confirm that your methylating agent is fresh and used in the correct stoichiometric amount.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Impure or wet starting materials. 2. Inappropriate base or solvent. 3. Decomposed methylating agent. 4. Suboptimal reaction temperature or time. | 1. Recrystallize the 5-nitro-1H-benzimidazole before use and ensure it is thoroughly dried. 2. Screen different bases (e.g., K₂CO₃, NaH) and anhydrous aprotic solvents (e.g., Acetone, DMF, Acetonitrile).[1] 3. Use a fresh bottle of the methylating agent. 4. Optimize the reaction temperature and monitor the reaction progress using TLC to determine the optimal reaction time.[1] |
| Mixture of 1,5- and 1,6-isomers | The tautomeric nature of 5-nitro-1H-benzimidazole leads to methylation at both N1 and N3 positions.[1] | 1. Modify reaction conditions (base, solvent, temperature) to favor the formation of the 1,5-isomer (see Table 1). 2. Separate the isomers using column chromatography. A gradient elution with a solvent system like ethyl acetate/hexane may be effective. |
| Formation of an Insoluble Precipitate | Over-methylation of the benzimidazole ring, leading to the formation of the 1,3-dimethyl-5-nitro-1H-benzimidazolium salt.[1][2] | 1. Use the methylating agent in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents).[1] 2. Add the methylating agent slowly to the reaction mixture to avoid high localized concentrations.[1] 3. The salt can be removed by filtration. |
| Reaction Not Proceeding to Completion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive methylating agent. | 1. Switch to a stronger base, such as sodium hydride (NaH).[1] 2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 3. Verify the activity of the methylating agent on a known reactive substrate. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of N-methylation of 5-Nitrobenzimidazole [1]
| Entry | Methylating Agent | Base | Solvent | Reaction Time (hr) | Ratio of 1,5-isomer to 1,6-isomer | Quaternary Salt Formation |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | 40 | 60:35 | ~15-20% |
| 2 | Benzyl Chloride | CH₃COONa | - | 12 | 55:25 | - |
Note: The data presented is based on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.
Experimental Protocols
Protocol 1: Synthesis of 5-nitro-1H-benzimidazole (Starting Material)
This protocol is a general guideline and may require optimization.
Materials:
-
4-nitro-o-phenylenediamine
-
Formic acid
-
Hydrochloric acid (optional, for catalysis)
-
Sodium bicarbonate or other suitable base for neutralization
Procedure:
-
A mixture of 4-nitro-o-phenylenediamine and an excess of formic acid is heated at reflux. The reaction can be catalyzed by the addition of a small amount of hydrochloric acid.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess formic acid is carefully neutralized with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.
-
The precipitated crude product is collected by filtration.
-
The crude 5-nitro-1H-benzimidazole is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: General Procedure for N-methylation of 5-nitro-1H-benzimidazole[1]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-nitro-1H-benzimidazole
-
Methyl iodide (or other methylating agent)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous acetone (or other suitable aprotic solvent)
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-nitro-1H-benzimidazole (1.0 eq) and anhydrous acetone.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the suspension.
-
Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel.
Visualizations
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1-methyl-5-nitro-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two primary and well-established synthetic routes for the preparation of this compound:
-
Route A: N-methylation of 5-nitro-1H-benzimidazole. This is a common strategy where the commercially available 5-nitro-1H-benzimidazole is methylated.
-
Route B: Nitration of 1-methyl-1H-benzimidazole. This route involves the synthesis or purchase of 1-methyl-1H-benzimidazole, followed by a regioselective nitration step.
Q2: What are the main challenges associated with the N-methylation of 5-nitro-1H-benzimidazole (Route A)?
A2: The N-methylation of 5-nitro-1H-benzimidazole can present several challenges:
-
Formation of Regioisomers: The methylation can occur on either nitrogen of the imidazole ring, leading to a mixture of this compound and 1-methyl-6-nitro-1H-benzo[d]imidazole. Separating these isomers can be difficult.
-
Over-methylation: A common side reaction is the formation of the 1,3-dimethyl-5-nitro-1H-benzo[d]imidazolium salt, a quaternary ammonium salt, especially when an excess of the methylating agent is used.[1]
-
Low Yield: Incomplete deprotonation of the benzimidazole, impure starting materials, or suboptimal reaction conditions can lead to low yields of the desired product.[1]
Q3: What are the key difficulties in the nitration of 1-methyl-1H-benzimidazole (Route B)?
A3: The primary challenge in this route is controlling the regioselectivity of the nitration. The nitration of 1-methyl-1H-benzimidazole can yield a mixture of isomers, including the 4-nitro, 6-nitro, and 7-nitro derivatives, in addition to the desired 5-nitro product. The separation of these isomers can be complex.
Q4: What is the biological significance of the nitro group in this compound?
A4: The nitro group is crucial for the potential therapeutic activity of this compound. Nitroaromatic compounds, including nitroimidazoles, can undergo bioreductive activation in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[2][3] This activation leads to the formation of cytotoxic radical species that can damage DNA and other cellular macromolecules, making such compounds promising candidates for hypoxia-selective anticancer drugs.[2][4]
Troubleshooting Guides
Route A: N-methylation of 5-nitro-1H-benzimidazole
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Incomplete deprotonation of the benzimidazole NH. 2. Impure or wet starting materials. 3. Inactive methylating agent. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the chosen base is sufficiently strong and soluble in the reaction solvent. 2. Ensure 5-nitro-1H-benzimidazole is pure and thoroughly dried before use. Use anhydrous solvents. 3. Use a fresh bottle of the methylating agent (e.g., methyl iodide). |
| Formation of a Mixture of 1,5- and 1,6-Nitro Isomers | Tautomerism of the 5-nitro-1H-benzimidazole ring allows for methylation at either nitrogen. The ratio of isomers is influenced by reaction conditions. | 1. Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with different aprotic solvents like acetone, acetonitrile (MeCN), and dimethylformamide (DMF).[1] 2. Base Selection: The choice of base can affect regioselectivity. Compare results with different bases such as K₂CO₃, Cs₂CO₃, and NaH.[1] 3. Purification: Isomers can sometimes be separated by careful column chromatography or fractional crystallization. |
| Formation of 1,3-Dimethyl-5-nitro-1H-benzo[d]imidazolium Salt (Over-methylation) | 1. Excess of the methylating agent. 2. Harsh reaction conditions (e.g., high temperature). | 1. Use a stoichiometric amount of the methylating agent (1.0 to 1.2 equivalents).[1] 2. Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.[1] 3. If heating is necessary, use the lowest effective temperature. 4. The quaternary salt is often insoluble in many organic solvents and may be removed by filtration. |
| Difficulty in Product Purification | The product may co-elute with the starting material or the undesired isomer during chromatography. | 1. TLC Optimization: Develop a TLC solvent system that provides good separation between the starting material, the two isomers, and any byproducts before attempting column chromatography. 2. Column Chromatography: Use a long column and a shallow solvent gradient for better separation. 3. Recrystallization: Attempt recrystallization from various solvents to purify the desired isomer. |
Route B: Nitration of 1-methyl-1H-benzimidazole
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of the Desired 5-Nitro Isomer | 1. Suboptimal nitrating agent concentration. 2. Incorrect reaction temperature. 3. Formation of multiple nitro isomers. | 1. Carefully control the ratio of nitric acid to sulfuric acid. 2. Maintain a low reaction temperature (e.g., 0-10 °C) to improve selectivity. 3. Analyze the crude product by NMR or LC-MS to quantify the isomer distribution and optimize conditions to favor the 5-nitro product. |
| Formation of Multiple Nitro Isomers (4-, 6-, 7-nitro) | The directing effects of the imidazole ring can lead to nitration at multiple positions on the benzene ring. | 1. Temperature Control: Lowering the reaction temperature can sometimes enhance the regioselectivity of nitration. 2. Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. |
| Product Degradation | Harsh acidic conditions can lead to degradation of the benzimidazole ring. | 1. Keep the reaction time to a minimum. 2. Pour the reaction mixture onto ice immediately after the reaction is complete to quench the nitrating agents. |
| Difficult Isomer Separation | The various nitro isomers have similar polarities, making chromatographic separation challenging. | 1. Specialized Chromatography: Consider using a stationary phase with different selectivity (e.g., a phenyl column in HPLC) for better separation. 2. Fractional Crystallization: This may be a viable option if the isomers have sufficiently different solubilities in a particular solvent system. |
Data Presentation
Table 1: Influence of Reaction Conditions on the N-methylation of 5-nitro-1H-benzimidazole
| Entry | Methylating Agent | Base | Solvent | Reaction Time (hr) | Ratio of 1,5-isomer to 1,6-isomer | Quaternary Salt Formation | Reference |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | 40 | 60:35 | ~15-20% | [1] |
| 2 | Benzyl Chloride | CH₃COONa | - | 12 | 55:25 | - | [1] |
Note: The data presented is based on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.
Experimental Protocols
Protocol 1: N-methylation of 5-nitro-1H-benzimidazole (Route A)
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Preparation: To a solution of 5-nitro-1H-benzimidazole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Methylating Agent: While stirring the mixture at room temperature, add methyl iodide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux for acetone) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the this compound.
Protocol 2: Nitration of 1-methyl-1H-benzimidazole (Route B)
Caution: This reaction involves the use of strong acids and is highly exothermic. It should be performed in a fume hood with appropriate personal protective equipment.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0-10 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Addition of Substrate: To the cold nitrating mixture, slowly add 1-methyl-1H-benzimidazole (1.0 eq) portion-wise, ensuring the temperature does not rise above 10 °C.
-
Reaction: Stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until basic. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the isomers.
Mandatory Visualizations
Signaling Pathway: Bioreductive Activation of this compound under Hypoxia
Caption: Bioreductive activation of this compound under normoxic vs. hypoxic conditions.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflows for this compound.
Logical Relationship: Troubleshooting Decision Tree for Low Yield in N-methylation
Caption: Decision tree for troubleshooting low yield in N-methylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1-haloalkyl-2-nitroimidazole bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-methyl-5-nitro-1H-benzo[d]imidazole Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound and what are the proper handling precautions?
This compound is considered hazardous. It may be harmful if swallowed, and can cause skin and eye irritation. It is crucial to handle this compound in a chemical fume hood. Personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn at all times to prevent exposure. Avoid creating dust, as fine particles can form explosive mixtures with air. In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
2. What are the recommended storage conditions for this compound?
To ensure the stability of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is important to keep it away from heat, sparks, open flames, and strong oxidizing agents.
3. I am having difficulty dissolving this compound for my experiments. What solvents are recommended?
This compound has limited solubility in water. For purification techniques like recrystallization, highly polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary. For biological assays, preparing stock solutions in DMSO is a common practice. Subsequent dilutions in aqueous media should be done carefully to avoid precipitation.
Synthesis and Purification Troubleshooting
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields can stem from several factors including incomplete reaction, side reactions, or suboptimal reaction conditions. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.
-
Incomplete Reaction: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of maximum conversion.
-
Suboptimal Reagents and Conditions: The purity of starting materials, particularly the o-phenylenediamine, is critical. The choice of condensing agent and solvent can also significantly impact the yield. Some reactions may require harsh dehydrating conditions.
-
Side Reactions: The formation of byproducts is a common issue. For instance, in nitration reactions, the formation of regioisomers (e.g., 1-methyl-6-nitro-1H-benzo[d]imidazole) can occur, which can be difficult to separate from the desired product.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-N-methyl-o-phenylenediamine in a suitable solvent like ethanol or acetic acid.
-
Condensation: Add an equimolar amount of formic acid. The reaction can be heated to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralization: Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Q2: I am struggling with the purification of my crude this compound. What are the best methods?
Purification of benzimidazole derivatives can be challenging due to their often poor solubility in common organic solvents.
-
Recrystallization: If a suitable solvent is found, recrystallization is an effective method. Highly polar solvents like DMF or DMSO might be required. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly.
-
Column Chromatography: This is a versatile purification method. However, the low solubility of the compound can be an issue. A highly polar mobile phase, such as a gradient of methanol in dichloromethane (DCM), may be needed. To improve solubility and peak shape, a small amount of acetic acid or ammonia can be added to the mobile phase. The choice of stationary phase is also important; neutral alumina can be a good alternative to silica gel to avoid irreversible adsorption of the basic benzimidazole core.
-
Removal of Colored Impurities: If your product has persistent colored impurities, treatment with activated carbon can be effective. Dissolve the crude product, add a small amount of activated carbon, heat briefly, and then filter through celite.
Q3: My NMR spectrum looks complex, and I suspect a mixture of regioisomers. How can I confirm this and separate them?
The synthesis of substituted benzimidazoles can often lead to the formation of regioisomers, which can be difficult to distinguish and separate.
-
Spectroscopic Confirmation:
-
NMR Spectroscopy: A mixture of isomers will typically show more peaks in the 1H and 13C NMR spectra than expected for a pure compound. Careful analysis of the aromatic region in the 1H NMR and comparison with literature values for similar compounds can help in identifying the different isomers.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the presence of multiple components with the same mass-to-charge ratio, which is characteristic of isomers.
-
-
Separation:
-
Fractional Recrystallization: This technique can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent.
-
Preparative HPLC: High-Performance Liquid Chromatography is often the most effective method for separating closely related isomers. This may require careful optimization of the stationary phase, mobile phase, and gradient.
-
Visualization of Experimental Workflow
stability issues of 1-methyl-5-nitro-1H-benzo[d]imidazole in solution
Disclaimer: This technical support guide provides information on the stability of 1-methyl-5-nitro-1H-benzo[d]imidazole in solution based on the known behavior of structurally related compounds, such as nitroimidazoles and benzimidazoles. Specific stability data for this compound is limited in publicly available literature. Therefore, the information presented here should be considered as a general guideline for researchers, scientists, and drug development professionals. It is highly recommended to perform compound-specific stability studies for accurate data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the behavior of related nitroaromatic and benzimidazole compounds, the primary factors influencing the stability of this compound in solution are expected to be:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the benzimidazole ring or the nitro group. Benzimidazole derivatives often exhibit a U-shaped pH-rate profile, with maximum stability typically in the neutral pH range.[1]
-
Light (Photostability): Aromatic nitro compounds and benzimidazoles can be susceptible to photodegradation.[2][3][4] Exposure to UV or even ambient light can lead to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate degradation processes, including hydrolysis and thermal decomposition.[3][5][6]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[7]
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, for instance, may participate in degradation reactions.
Q2: In which solvents is this compound expected to be most stable?
A2: While specific data is unavailable, for experimental purposes, it is advisable to use aprotic, anhydrous solvents and to store solutions protected from light. Common organic solvents like DMSO and DMF are often used for initial stock solutions. However, the long-term stability in these solvents should be experimentally verified. For aqueous buffers, it is recommended to use a pH between 4 and 7 and to prepare the solutions fresh.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways include:
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for nitroaromatic compounds.[8][9]
-
Hydrolysis of the imidazole ring: Under strong acidic or basic conditions, the imidazole ring of the benzimidazole core could potentially undergo hydrolytic cleavage.[1]
-
Photodegradation: UV light can induce cleavage of the benzimidazole ring or reactions involving the nitro group.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Change in solution color (e.g., yellowing) | Photodegradation or thermal degradation. | - Protect the solution from light by using amber vials or covering the container with aluminum foil.- Store solutions at lower temperatures (e.g., 4°C or -20°C).- Prepare solutions fresh before use. |
| Precipitate formation in the solution | Poor solubility or degradation leading to insoluble products. | - Ensure the compound is fully dissolved at the desired concentration.- Check the pH of the solution, as some degradation products may be less soluble.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium. | - Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components).- Prepare fresh solutions for each experiment.- Include a stability control in your assay (incubate the compound in the assay medium for the duration of the experiment and then analyze its concentration). |
| Appearance of new peaks in HPLC analysis | Chemical degradation of the compound. | - Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[12][13][14]- Review the storage conditions of the solution (temperature, light exposure, solvent). |
Data Presentation
Table 1: Illustrative Example of a Forced Degradation Study Summary for a Nitro-Benzimidazole Derivative
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | Very rapid and extensive degradation |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Moderate degradation |
| Thermal | Solid State | 80°C | 48 hours | Minor degradation |
| Photolytic | UV light (254 nm) | Room Temperature | 24 hours | Significant degradation |
Note: This table presents hypothetical data based on the known behavior of similar compounds and should be used as a general guide. Actual results for this compound may vary.
Experimental Protocols
Forced Degradation Study Protocol (General Guideline)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[15]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for a specified time (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified time (e.g., 6, 12, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24, 48, 72 hours).
-
Also, expose a solution of the compound to the same thermal stress.
-
After the exposure, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijsdr.org [ijsdr.org]
- 13. youtube.com [youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Navigating Mass Spectrometry Data of 1-methyl-5-nitro-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting mass spectrometry data of 1-methyl-5-nitro-1H-benzo[d]imidazole. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental analysis.
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound provides a fingerprint of the molecule, revealing its molecular weight and fragmentation pattern upon ionization. Understanding these fragments is key to confirming the compound's identity and purity.
Molecular Ion Peak (M+): The molecular formula for this compound is C₈H₇N₃O₂. Its calculated molecular weight is approximately 177.16 g/mol . Therefore, the molecular ion peak ([M]⁺) is expected to appear at a mass-to-charge ratio (m/z) of 177.
Expected Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Notes |
| 177 | [C₈H₇N₃O₂]⁺ | Molecular Ion (M⁺) |
| 147 | [M - NO]⁺ | Loss of nitric oxide from the molecular ion. |
| 131 | [M - NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics. |
| 104 | [C₇H₆N]⁺ | Potential fragment resulting from the loss of the nitro and methyl groups. |
| 77 | [C₆H₅]⁺ | Benzene ring fragment. |
Experimental Protocol: GC-MS Analysis
A standard method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Ensure the concentration is within the linear range of the instrument's detector.
2. GC-MS System Parameters:
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No molecular ion peak (m/z 177) observed | The molecule is highly unstable under EI conditions and completely fragments. | - Try a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).- Lower the ion source temperature. |
| Unexpected peaks in the spectrum | Contamination from the solvent, sample handling, or the GC-MS system. | - Run a solvent blank to identify solvent-related peaks.- Ensure proper cleaning of all glassware and syringes.- Check for bleed from the GC column. |
| Poor signal intensity | The sample concentration is too low. | - Prepare a more concentrated sample.- If using split injection, try a lower split ratio or a splitless injection. |
| Incorrect isotopic pattern | Co-eluting impurity with a similar mass. | - Improve chromatographic separation by optimizing the GC oven temperature program.- Check the purity of the sample using other analytical techniques (e.g., NMR, HPLC). |
| Mass shifts or inaccurate m/z values | The mass spectrometer needs calibration. | - Perform a mass calibration according to the instrument manufacturer's protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common fragmentation pathway for nitroaromatic compounds?
A1: The most characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂), which would correspond to a peak at m/z 131 for this compound. You may also observe the loss of nitric oxide (NO), resulting in a fragment at m/z 147.
Q2: Why can't I see the molecular ion peak in my spectrum?
A2: The molecular ion of some compounds can be unstable and readily fragment in the ion source. If the molecular ion peak is absent, look for the expected fragment ions. Using a softer ionization technique can often help in observing the molecular ion.
Q3: How can I confirm the identity of the fragments?
A3: High-resolution mass spectrometry (HRMS) can provide the exact mass of the fragments, which allows for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment a specific ion further to elucidate its structure.
Mass Spectrometry Data Interpretation Workflow
Caption: A logical workflow for the interpretation of mass spectrometry data.
Technical Support Center: 1-methyl-5-nitro-1H-benzo[d]imidazole Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole, focusing on strategies to avoid common impurities and optimize product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways. The first involves the direct methylation of 5-nitro-1H-benzimidazole (Route A). The second, and often more regioselective, route involves the cyclization of N¹-methyl-4-nitro-1,2-phenylenediamine with a one-carbon synthon like formic acid (Route B).
Q2: What is the most significant challenge in the synthesis of this compound?
A2: The primary challenge, particularly when methylating 5-nitro-1H-benzimidazole, is controlling regioselectivity. The reaction often produces a mixture of the desired 1-methyl-5-nitro isomer and the undesired 1-methyl-6-nitro isomer, which are difficult to separate due to their similar physical properties.[1]
Q3: What are the common impurities I should be aware of?
A3: Besides the 1-methyl-6-nitro isomer, other potential impurities include unreacted starting materials, over-methylated products (1,3-dimethyl-5-nitrobenzimidazolium salts), and byproducts from solvent participation, such as 1,3-dimethyl-5-nitro-benzimidazol-2-one when using dimethylformamide (DMF).[1][2][3]
Q4: Which analytical techniques are best for monitoring the reaction and assessing purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction progress and quantifying the ratio of isomers and impurities.[4] Thin Layer Chromatography (TLC) is useful for qualitative, in-process checks.[5] ¹H NMR spectroscopy can help in identifying the isomers and other impurities based on distinct chemical shifts.
Troubleshooting Guide
Problem 1: Low Reaction Yield
Question: My N-methylation reaction of 5-nitro-1H-benzimidazole is resulting in a very low yield of the desired product. What are the possible causes and solutions?
Answer: Low yields can stem from several factors.[3]
-
Incomplete Deprotonation: The benzimidazole nitrogen must be sufficiently deprotonated to act as a nucleophile. If you are using a weak base (e.g., potassium carbonate), the equilibrium may not favor the deprotonated species.
-
Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF. Ensure all reagents and solvents are strictly anhydrous, as water will quench the base and the benzimidazole anion.
-
-
Poor Reagent Quality: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.
-
Solution: Use a fresh, high-purity methylating agent. It is recommended to use 1.0 to 1.2 equivalents to avoid side reactions.[3]
-
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC or HPLC. Perform small-scale experiments to optimize both temperature and reaction time.
-
Problem 2: Formation of an Undesired Isomer (1-methyl-6-nitro-1H-benzimidazole)
Question: My final product is a mixture of the 5-nitro and 6-nitro isomers, and I cannot separate them by recrystallization. How can I improve the regioselectivity or separate the products?
Answer: This is a classic challenge due to the tautomeric nature of the 5-nitro-1H-benzimidazole starting material.[3]
-
Improving Regioselectivity:
-
Steric Hindrance: If there is a substituent at the C2 position of the benzimidazole, it can sterically direct methylation to the N1 position.
-
Alternative Route: The most reliable method to avoid this isomeric mixture is to use a different synthetic route. Synthesize N¹-methyl-4-nitro-1,2-phenylenediamine first and then perform the cyclization with formic acid. This approach locks the methyl group in the desired position before the imidazole ring is formed.
-
-
Separation of Isomers:
-
Column Chromatography: This is the most effective method for separating the 1-methyl-5-nitro and 1-methyl-6-nitro isomers.[5] A carefully optimized gradient elution on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol solvent system, is required. Monitor fractions closely with TLC.[3]
-
Fractional Crystallization: While often difficult, fractional crystallization can sometimes be effective if a solvent system is identified where the two isomers have slightly different solubilities.[5] This requires careful, repeated crystallization steps.
-
Problem 3: Presence of Over-Methylated Byproduct
Question: I am observing a byproduct that I suspect is the 1,3-dimethyl-5-nitrobenzimidazolium salt. How can I prevent its formation?
Answer: The formation of this quaternary salt occurs when both nitrogen atoms of the benzimidazole ring are methylated.[3]
-
Control Stoichiometry: Use no more than 1.0-1.2 equivalents of the methylating agent. An excess of the alkylating agent is a common cause of this side reaction.[3]
-
Slow Addition: Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C) to the solution of the deprotonated benzimidazole. This helps to avoid localized high concentrations of the methylating agent that favor the second methylation.
Problem 4: Formation of 1,3-dimethyl-5-nitro-benzimidazol-2-one
Question: During my methylation reaction in DMF, I isolated an unexpected byproduct identified as 1,3-dimethyl-5-nitro-benzimidazol-2-one. What is the cause?
Answer: This byproduct has been reported when methylating 5-nitro-benzimidazoles in DMF.[1][2] The solvent (DMF) can participate in the reaction, acting as a source of the carbonyl group.
-
Solution: Change the solvent. Aprotic solvents that do not participate in the reaction, such as acetone or tetrahydrofuran (THF), are better alternatives. Methylation of 5-nitro-benzimidazole with methyl iodide in acetone with potassium carbonate has been shown to yield the desired methylated products without the formation of the benzimidazolone byproduct.[1][2]
Experimental Protocols
Protocol 1: Methylation of 5-nitro-1H-benzimidazole (Route A)
This protocol is adapted from the methylation of similar 5-nitro-benzimidazoles.[1][2]
-
Preparation: To a solution of 5-nitro-1H-benzimidazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Reaction: Stir the suspension vigorously at room temperature for 30 minutes. Add methyl iodide (1.2 eq) dropwise to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 7:3 ethyl acetate/hexane mobile phase). The reaction typically takes several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.
-
Isolation: Evaporate the combined filtrate under reduced pressure. The resulting crude solid will be a mixture of 1-methyl-5-nitro-1H-benzimidazole and 1-methyl-6-nitro-1H-benzimidazole.
-
Purification: Separate the isomers using silica gel column chromatography with a gradient elution of hexane and ethyl acetate.
Protocol 2: Cyclization of N¹-methyl-4-nitro-1,2-phenylenediamine (Route B)
This route provides better regioselectivity. The protocol is based on standard benzimidazole synthesis from o-phenylenediamines.[6][7]
-
Preparation: Suspend N¹-methyl-4-nitro-1,2-phenylenediamine (1.0 eq) in a 10% aqueous hydrochloric acid solution.
-
Reaction: Add formic acid (3.0 eq) to the suspension.
-
Heating and Monitoring: Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution to a pH of 7-8 by the slow addition of concentrated ammonium hydroxide or sodium hydroxide solution.
-
Isolation: The product will precipitate upon neutralization. Collect the solid by filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum.
-
Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture.
Data Presentation
Table 1: Influence of Solvent on Methylation of 5-Nitro-benzimidazole
| Starting Material | Methylating Agent | Base | Solvent | Product(s) | Reference(s) |
| 5-nitro-benzimidazole | Methyl Iodide | K₂CO₃ | Acetone | Mixture of 1-methyl-5-nitro- and 1-methyl-6-nitro-benzimidazoles | [1] |
| 5-nitro-benzimidazole | Methyl Iodide | K₂CO₃ | DMF | Mixture of 1-methyl-5-nitro- and 1-methyl-6-nitro-benzimidazoles AND 1,3-dimethyl-5-nitro-benzimidazol-2-one | [2] |
Table 2: Typical Conditions for Benzimidazole Ring Formation
| Starting Material | Reagent | Conditions | Product | Yield | Reference(s) |
| 4-nitro-1,2-phenylenediamine | Formic Acid, 10% HCl | 80 °C, 3 hours | 5(6)-nitro-benzimidazole | 89% | [6] |
| 2-Nitroanilines | Formic Acid, Iron Powder | Reflux, 1-2 hours | Corresponding Benzimidazoles | High | [7] |
Visualized Workflows and Pathways
Synthetic Pathways
Caption: Synthetic routes for this compound.
Impurity Formation Pathway (Route A)
Caption: Common impurity formation pathways in the methylation of 5-nitro-1H-benzimidazole.
Purification Workflow for Isomer Separation
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. "Studies on the Methylation of 5-Nitro-benzimidazoles" by MASHOODA HASAN, FARZANA SHAHEEN et al. [journals.tubitak.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of 4-Nitro-o-phenylenediamine [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Availability of 1-Methyl-5-nitro-1H-benzo[d]imidazole
Disclaimer: Information regarding the specific biological availability of 1-methyl-5-nitro-1H-benzo[d]imidazole is not extensively available in the public domain. This technical support center provides general strategies and troubleshooting advice for overcoming the poor oral bioavailability of research compounds, using this compound as a representative example of a nitroaromatic benzimidazole derivative that may present such challenges during preclinical development. The guidance is based on established principles for similar heterocyclic compounds.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] It combines the bioactivity of the nitroimidazole scaffold with the versatile benzimidazole pharmacophore.[1] This hybrid structure is strategically designed for developing novel therapeutic agents, particularly for targeting infectious diseases and in oncology.[1] The nitroimidazole component can act as a prodrug that, upon enzymatic reduction in low-oxygen environments, generates cytotoxic radicals that can damage microbial DNA or disrupt cellular processes in solid tumors.[1] The benzimidazole core is a common feature in many clinically used drugs and is known to interact with various enzymes and receptors.[1]
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
While specific data is unavailable for this compound, benzimidazole derivatives often exhibit poor oral bioavailability due to several factors:
-
Poor Aqueous Solubility: Many benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, indicating high permeability but low solubility.[2] This limited solubility in gastrointestinal fluids is a primary barrier to absorption.[2]
-
Extensive First-Pass Metabolism: Benzimidazoles can undergo significant metabolism in the liver (and to some extent in the gut wall) by cytochrome P450 enzymes after oral administration.[2][3] This "first-pass effect" reduces the amount of the active parent drug that reaches the systemic circulation.[2][3]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs from inside the intestinal cells back into the gut lumen, thereby limiting absorption.
Q3: What initial steps should be taken if poor oral bioavailability is suspected for this compound?
A systematic approach is recommended. The first step is to characterize the physicochemical properties of the compound and then evaluate its behavior in vitro. This will help in identifying the main obstacles to its oral absorption.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Question: We are observing very low and highly variable plasma concentrations of this compound in our animal studies. What could be the reasons and how can we address this?
Answer: Low and variable oral bioavailability is a frequent challenge in early drug development. The primary causes can be linked to the compound's inherent properties and its interaction with the gastrointestinal environment.
Possible Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Troubleshooting: Assess the equilibrium solubility of the compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Solutions:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.
-
Formulation Strategies: Consider formulating the compound as an amorphous solid dispersion, a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS), or a complex with cyclodextrins.
-
-
-
Low Intestinal Permeability:
-
Troubleshooting: Perform an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.
-
Solutions:
-
Prodrug Approach: If permeability is the main issue, a prodrug strategy could be explored to mask polar functional groups and enhance lipophilicity.
-
Use of Permeation Enhancers: Certain excipients can be included in the formulation to improve intestinal permeability, although this approach requires careful toxicological evaluation.
-
-
-
Extensive First-Pass Metabolism:
-
Troubleshooting: Evaluate the metabolic stability of the compound in liver microsomes or S9 fractions to determine its intrinsic clearance.
-
Solutions:
-
Co-administration with CYP Inhibitors: While not a viable long-term strategy for drug development, co-administering a known CYP inhibitor in preclinical studies can help confirm if first-pass metabolism is the primary issue.
-
Structural Modification: Medicinal chemistry efforts could focus on modifying the structure to block metabolically labile sites.
-
-
-
Efflux Transporter Substrate:
-
Troubleshooting: Conduct a bidirectional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.
-
Solutions:
-
Co-administration with Efflux Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor (e.g., verapamil) can confirm P-gp involvement.
-
Formulation with P-gp Inhibiting Excipients: Some formulation excipients have P-gp inhibitory effects.
-
-
Issue 2: Inconsistent Dissolution Profile
Question: We are observing batch-to-batch variability in the in vitro dissolution of our this compound formulation. What could be the cause?
Answer: Inconsistent dissolution can be a significant hurdle in developing a reliable oral dosage form.
Possible Causes & Troubleshooting Steps:
-
Variability in the Solid State of the API:
-
Troubleshooting: Characterize the solid form of each batch of the compound using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism.
-
Solution: Develop a robust crystallization process to ensure a consistent and stable polymorphic form.
-
-
Inconsistent Formulation Manufacturing Process:
-
Troubleshooting: Review and standardize all manufacturing parameters for the formulation, such as mixing times, temperatures, and pressures.
-
Solution: Implement strict process controls and in-process checks to ensure batch-to-batch consistency.
-
Data Presentation
Table 1: Physicochemical Properties of a Structurally Related Compound: 2-Methyl-5-nitro-1H-benzo[d]imidazole
| Property | Value | Source |
| Molecular Formula | C8H7N3O2 | |
| Molecular Weight | 177.160 g/mol | |
| LogP | 1.94 | |
| PSA (Polar Surface Area) | 74.50 Ų | |
| Boiling Point | 446.0 ± 18.0 °C at 760 mmHg |
Note: This data is for a structural isomer and should be used as an estimation. The LogP value suggests moderate lipophilicity.
Table 2: General Interpretation of Caco-2 Permeability Data
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Reference compounds are typically run alongside the test compound for comparison (e.g., propranolol for high permeability and atenolol for low permeability).
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This method aims to disperse the crystalline drug in a hydrophilic polymer matrix in an amorphous state to improve its solubility and dissolution rate.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))
-
Suitable organic solvent (e.g., methanol, acetone)
Method:
-
Dissolve both this compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer by weight).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
The resulting solid dispersion can then be milled and sieved to obtain a powder with a uniform particle size.
-
Characterize the solid dispersion for its amorphous nature (using DSC and/or XRPD) and perform in vitro dissolution studies.
Protocol 2: Formulation of Nanoparticles by the Emulsion-Solvent Evaporation Method
This protocol is for the preparation of polymeric nanoparticles to encapsulate the drug, thereby increasing its surface area and potentially its bioavailability.
Materials:
-
This compound
-
Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol - PVA)
Method:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water several times to remove the excess stabilizer and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.
Protocol 3: Caco-2 Permeability Assay
This in vitro assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Analytical equipment (e.g., LC-MS/MS)
Method:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Study:
-
For apical to basolateral (A-B) permeability, add the test compound in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
-
Sampling: At predetermined time points, take samples from the receiver chamber and replace with fresh buffer.
-
Analysis: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio Calculation: The efflux ratio is calculated as Papp(B-A) / Papp(A-B).
Mandatory Visualizations
Caption: Experimental workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: Hypothetical signaling pathway for the cytotoxic action of a nitroaromatic compound.
References
Validation & Comparative
A Comparative Analysis of 1-methyl-5-nitro-1H-benzo[d]imidazole and Other Nitroimidazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-methyl-5-nitro-1H-benzo[d]imidazole against established nitroimidazole drugs such as metronidazole, tinidazole, and benznidazole. While experimental data on this compound is limited, this guide synthesizes available information on related compounds and outlines the potential of this molecule, highlighting areas for future investigation.
Introduction to Nitroimidazoles
Nitroimidazoles are a class of synthetic antimicrobial agents characterized by an imidazole ring bearing a nitro group. They are indispensable in treating infections caused by anaerobic bacteria and certain protozoa. The mechanism of action for these compounds is generally understood to involve the intracellular reduction of the nitro group, a process that occurs under the low redox potential conditions found in anaerobic organisms.[1][2] This reduction generates highly reactive nitroso radicals that induce cytotoxic effects, primarily through DNA strand breakage and disruption of other vital cellular processes, ultimately leading to cell death.[1][3]
Established Nitroimidazoles: A Performance Benchmark
Metronidazole, tinidazole, and benznidazole are well-established nitroimidazole drugs with a wealth of experimental and clinical data. They serve as a benchmark for evaluating new derivatives.
Metronidazole , a first-generation nitroimidazole, is widely used against anaerobic bacteria and protozoa like Trichomonas vaginalis and Giardia lamblia.[2][4][5] Tinidazole , a second-generation derivative, exhibits a broader spectrum of activity and a longer half-life compared to metronidazole.[2][6] Benznidazole is the primary treatment for Chagas disease, caused by the protozoan Trypanosoma cruzi.[7][8]
The antimicrobial efficacy of these drugs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Performance Data of Established Nitroimidazoles
| Compound | Target Organism | MIC Range (µg/mL) | Key Pharmacokinetic Parameters |
| Metronidazole | Anaerobic Bacteria | 0.25 - 8[9] | Bioavailability: >90% (oral)[10]; Half-life: ~8 hours[3]; Protein Binding: <20%[10] |
| Trichomonas vaginalis | ~1[9] | ||
| Tinidazole | Anaerobic Bacteria | Similar to Metronidazole[6] | Bioavailability: ~100% (oral)[11]; Half-life: 12-14 hours[2]; Protein Binding: ~12%[11] |
| Giardia lamblia | |||
| Benznidazole | Trypanosoma cruzi | - | Bioavailability: ~92% (oral)[7]; Half-life: ~12 hours[8]; Protein Binding: - |
This compound: A Compound of Interest
This compound is a derivative that combines the structural features of a nitroimidazole with a benzimidazole moiety. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of various biologically active compounds with a wide range of therapeutic properties, including antimicrobial and anticancer activities.[12] The addition of a nitro group at the 5-position of the benzimidazole ring is a common strategy to enhance antimicrobial and cytotoxic potential.
Currently, there is a notable lack of specific experimental data in the public domain detailing the antimicrobial or cytotoxic activity of this compound. Research has primarily focused on its synthesis and its potential as a synthetic intermediate for more complex therapeutic agents.[10]
Based on its chemical structure, this compound is hypothesized to act as a prodrug, similar to other nitroimidazoles. The nitro group is expected to undergo bioreduction in anaerobic or hypoxic environments, leading to the formation of cytotoxic radicals. The benzimidazole core may contribute to the molecule's overall physicochemical properties and its interaction with biological targets.
Future Directions and Experimental Protocols
To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo studies are required. The following experimental protocols are fundamental for its evaluation.
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of anaerobic bacteria and protozoa.
Methodology: Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Brucella broth for anaerobes) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate anaerobic conditions and temperature for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination using broth microdilution.
Cytotoxicity Assays
Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway for Nitroimidazole-Induced Cell Death
Caption: General mechanism of nitroimidazole-induced cytotoxicity.
Conclusion
While this compound remains a molecule with underexplored biological potential, its structural features suggest it could be a promising candidate for further investigation as an antimicrobial or anticancer agent. The established efficacy of other nitroimidazoles and the known bioactivity of the benzimidazole scaffold provide a strong rationale for its evaluation. The experimental protocols outlined in this guide offer a clear path for researchers to systematically assess its performance and determine its place within the broader landscape of nitroimidazole therapeutics. Future studies are essential to unlock the potential of this and other novel nitro-benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. jrtdd.com [jrtdd.com]
- 10. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20160272652A1 - Benzo-thiazolo-imidazole compounds and uses thereof - Google Patents [patents.google.com]
- 12. US11939299B1 - 4-((2-(2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anti-cancer compound - Google Patents [patents.google.com]
A Comparative Guide to the Structure-Activity Relationship of 1-methyl-5-nitro-1H-benzo[d]imidazole Derivatives
This guide provides a comprehensive comparison of 1-methyl-5-nitro-1H-benzo[d]imidazole derivatives, focusing on their structure-activity relationships (SAR) across various biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
The this compound scaffold is a significant pharmacophore in medicinal chemistry.[1] The nitro group, particularly at the 5-position, is crucial for the biological activity of many imidazole-based compounds, often acting as a prodrug that is activated under hypoxic conditions found in anaerobic bacteria, parasites, and solid tumors.[1][2] The benzimidazole core is a privileged structure known to interact with various enzymes and receptors.[1] This guide will delve into the antiparasitic and anticancer activities of derivatives of this core structure.
Antiparasitic Activity
Derivatives of the closely related 1-methyl-5-nitroimidazole scaffold have demonstrated significant potential as antiparasitic agents, particularly against protozoan parasites like Giardia lamblia and Entamoeba histolytica. The following table summarizes the in vitro activity of a series of 1-methyl-5-nitroimidazole carboxamide derivatives.
Table 1: Antiparasitic Activity of 1-methyl-5-nitroimidazole Carboxamide Derivatives
| Compound | R Group | G. lamblia (MtzS WB) EC50 (µM)[3] | E. histolytica EC50 (µM)[3] |
| 8a | NHCH₃ | 4.9 | >50 |
| 8b | NHCH₂CH₃ | 4.2 | >50 |
| 8c | NH(CH₂)₂CH₃ | 3.9 | >50 |
| 8d | NHCH(CH₃)₂ | 4.1 | >50 |
| 8e | NH-c-C₆H₁₁ | 3.5 | >50 |
| 8f | NHCH₂(2-pyridinyl) | 1.6 | 13 |
| 8g | NHCH₂(3-pyridinyl) | 2.1 | 25 |
| 8h | Morpholine | 1.6 | 13 |
| 8i | 4-methylpiperazine | 2.5 | 30 |
| 8j | NH(CH₂)₂OH | 2.9 | 45 |
| 8k | NH(CH₂)₃OH | 3.1 | >50 |
| Metronidazole | - | 6.1 | 6.8 |
Structure-Activity Relationship (SAR) for Antiparasitic Activity:
From the data presented, several key SAR insights can be drawn for this class of compounds:
-
Polarity is Key: The most potent derivatives, 8f and 8h , which are approximately four times more active than metronidazole against G. lamblia, feature polar groups (a pyridinylmethylamino and a morpholino group, respectively).[3] This suggests that increased polarity in the side chain enhances antiparasitic activity.
-
Alkyl Chain Length: Among the simple alkyl amide derivatives (8a-8e ), there is a slight increase in activity with increasing chain length and lipophilicity, although this effect is not as pronounced as the introduction of polar moieties.
-
Hydroxyl Groups: The presence of a terminal hydroxyl group in the side chain (8j , 8k ) also confers good activity, further supporting the importance of polar interactions.
Anticancer Activity
While specific data for this compound derivatives is limited in the reviewed literature, the broader class of 1H-benzo[d]imidazole derivatives has been extensively studied for anticancer properties. The following table presents the 50% growth inhibition (GI₅₀) values for selected potent 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines.
Table 2: Anticancer Activity (GI₅₀, µM) of Selected 1H-Benzo[d]imidazole Derivatives
| Compound | Cell Line: Leukemia (CCRF-CEM) | Cell Line: Non-Small Cell Lung Cancer (HOP-92) | Cell Line: Colon Cancer (HCT-116) | Cell Line: CNS Cancer (SF-295) | Cell Line: Melanoma (UACC-62) | Cell Line: Ovarian Cancer (OVCAR-3) | Cell Line: Renal Cancer (786-0) | Cell Line: Prostate Cancer (PC-3) | Cell Line: Breast Cancer (MDA-MB-468) |
| 11a | 0.28 | 0.25 | 0.23 | 0.28 | 0.26 | 0.29 | 0.35 | 0.27 | 0.24 |
| 12a | 0.16 | 0.16 | 0.16 | 0.18 | 0.16 | 0.17 | 0.19 | 0.16 | 0.16 |
| 12b | 0.21 | 0.20 | 0.19 | 0.22 | 0.21 | 0.21 | 0.24 | 0.20 | 0.19 |
Data extracted from a study on novel 1H-benzo[d]imidazole derivatives as potential anticancer agents.[4][5]
Structure-Activity Relationship (SAR) for Anticancer Activity:
For the broader class of benzimidazole derivatives, the following SAR points have been noted:
-
Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the benzimidazole core significantly influence anticancer activity. Electron-withdrawing groups have been shown to increase anticancer efficacy in some series.[6]
-
Piperazine Moiety: The presence of a piperazine ring and the length of the alkyl chain connecting it to the benzimidazole core are critical for activity.[4][5]
-
Mechanism of Action: Many of these compounds are believed to exert their anticancer effects by targeting human topoisomerase I, an enzyme crucial for DNA replication and repair.[4][5] Flow cytometric studies have shown that potent compounds can cause cell cycle arrest at the G2/M phase.[4][5]
Experimental Protocols
Antiparasitic Assays
1. In Vitro Susceptibility Testing against G. lamblia and E. histolytica
-
Cell Culture: G. lamblia trophozoites are cultured in TYI-S-33 medium supplemented with bovine bile and fetal bovine serum. E. histolytica trophozoites are cultured in the same medium.
-
Assay Procedure: Assays are performed in 96-well microtiter plates. Serial dilutions of the test compounds are added to the wells containing the trophozoites.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
Quantification: Cell viability is determined using a resazurin-based assay. The fluorescence is measured, and the EC₅₀ values are calculated from the dose-response curves.[3]
2. Cytotoxicity Assay
-
Cell Line: Human foreskin fibroblast (HFF) cells are used to assess the cytotoxicity of the compounds.
-
Assay Procedure: HFF cells are seeded in 96-well plates and allowed to adhere. The test compounds are then added at various concentrations.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: Cell viability is measured using a resazurin-based assay, and the CC₅₀ values are determined.[3]
Anticancer Assays
1. NCI-60 Human Tumor Cell Line Screen
-
Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system are used.
-
Assay Procedure: The assay is performed in 96-well microtiter plates. The cells are incubated with the test compounds at a single high concentration for an initial screen. For compounds showing significant growth inhibition, a five-concentration dose-response curve is generated.
-
Incubation: The plates are incubated for 48 hours.
-
Quantification: Cell viability is determined using a sulforhodamine B (SRB) protein staining assay. The GI₅₀ (concentration causing 50% growth inhibition) is calculated from the dose-response curves.[4][5]
2. Human Topoisomerase I (Hu Topo I) DNA Relaxation Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Procedure: Supercoiled plasmid DNA is incubated with Hu Topo I in the presence of varying concentrations of the test compound.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. The inhibition of DNA relaxation is visualized as the persistence of the supercoiled DNA band. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.[4][5]
Visualizations
Below are diagrams illustrating key relationships and workflows described in this guide.
Caption: Structure-Activity Relationship for Antiparasitic Activity.
References
- 1. This compound | 5381-78-2 | Benchchem [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Anticancer Properties of 1-Methyl-5-Nitro-1H-Benzo[d]imidazole and Standard Chemotherapeutic Agents
A comprehensive guide for researchers and drug development professionals on the validation of 1-methyl-5-nitro-1H-benzo[d]imidazole's anticancer potential, benchmarked against Doxorubicin and Tirapazamine.
This guide provides a detailed comparison of the anticancer properties of the novel benzimidazole derivative, this compound, with two established anticancer drugs, Doxorubicin and Tirapazamine. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide will utilize data from a closely related and well-characterized nitro-substituted benzimidazole derivative, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (referred to as TJ08) , as a proxy to illustrate its potential anticancer profile. This substitution is based on the structural similarity and the known anticancer activities of nitro-substituted benzimidazoles, which often involve mechanisms such as apoptosis induction and cell cycle arrest.
The core of this analysis lies in the objective presentation of experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and experimental workflows to facilitate a clear and concise understanding of the therapeutic potential of this class of compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for TJ08 (as a proxy for this compound), Doxorubicin, and Tirapazamine against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| TJ08 | Jurkat (Leukemia) | 1.88 ± 0.51 | [1] |
| K562 (Leukemia) | 1.89 ± 0.55 | [1] | |
| MOLT-4 (Leukemia) | 2.05 ± 0.72 | [1] | |
| HeLa (Cervical Cancer) | 2.11 ± 0.62 | [1] | |
| HCT116 (Colon Cancer) | 3.04 ± 0.8 | [1] | |
| MIA PaCa-2 (Pancreatic Cancer) | 3.82 ± 0.25 | [1] | |
| Doxorubicin | BFTC-905 (Bladder Cancer) | 2.3 | [2] |
| MCF-7 (Breast Cancer) | 2.5 | [2][3] | |
| M21 (Melanoma) | 2.8 | [2] | |
| HeLa (Cervical Cancer) | 2.9 | [2] | |
| UMUC-3 (Bladder Cancer) | 5.1 | [2] | |
| HepG2 (Liver Cancer) | 12.2 | [2][4] | |
| TCCSUP (Bladder Cancer) | 12.6 | [2] | |
| A549 (Lung Cancer) | > 20 | [2][3] | |
| Huh7 (Liver Cancer) | > 20 | [2][3] | |
| VMCUB-1 (Bladder Cancer) | > 20 | [2][3] | |
| Tirapazamine | CT26 (Colon Carcinoma) - Normoxic | 51.42 | [5] |
| CT26 (Colon Carcinoma) - Hypoxic | 16.35 | [5] | |
| FaDu (Head and Neck Cancer) - Hypoxic | Varies | [6] | |
| SiHa (Cervical Cancer) - Hypoxic | Varies | [6] | |
| DT40 (Chicken B-lymphocyte) - Normoxic | > 100 | [7] | |
| DT40 (Chicken B-lymphocyte) - Hypoxic | ~10 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the validation of the anticancer properties of novel compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and control drugs for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (JC-1 Staining)
The JC-1 assay is used to measure the mitochondrial membrane potential, which is an early indicator of apoptosis. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Cancer cell lines
-
JC-1 staining solution
-
Flow cytometer or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial membrane depolarization
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the JC-1 staining solution and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry, measuring the red and green fluorescence.
-
The ratio of red to green fluorescence intensity is used to determine the change in mitochondrial membrane potential.
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).
Materials:
-
Cancer cell lines
-
Propidium iodide (PI) staining solution containing RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of action for nitro-substituted benzimidazoles.
Caption: Workflow for in vitro validation of anticancer properties.
Caption: Logical relationship between the compared anticancer agents.
Conclusion
Based on the available data for the proxy compound TJ08, this compound shows significant promise as a novel anticancer agent. Its potent cytotoxic effects against a range of cancer cell lines, coupled with its ability to induce apoptosis and cause cell cycle arrest, suggest a multifaceted mechanism of action. The presence of the nitro group suggests potential for enhanced activity in hypoxic tumor microenvironments, a characteristic shared with Tirapazamine.
Compared to the broad-spectrum cytotoxic agent Doxorubicin, this compound may offer a more targeted approach, particularly against tumors with significant hypoxic regions. Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling pathways affected by this compound and to validate its efficacy and safety profile in preclinical and clinical settings. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introducing urea into tirapazamine derivatives to enhance anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
comparative analysis of 1-methyl-5-nitro-1H-benzo[d]imidazole synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of successful research. This guide provides a comparative analysis of two primary methods for the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole, a key heterocyclic compound with potential applications in medicinal chemistry. The methods discussed are N-alkylation of a pre-formed benzimidazole ring and the cyclization of an N-substituted o-phenylenediamine. This analysis is supported by detailed experimental protocols and a quantitative comparison of the two approaches.
Method 1: N-Alkylation of 5-nitro-1H-benzo[d]imidazole
This synthetic route involves the initial preparation of 5-nitro-1H-benzo[d]imidazole, followed by the methylation of the imidazole nitrogen. A common approach for the first step is the Phillips condensation of 4-nitro-o-phenylenediamine with formic acid. The subsequent N-alkylation is typically achieved using a methylating agent in the presence of a base.
Method 2: Cyclization of N-methyl-4-nitro-o-phenylenediamine
This approach involves the synthesis of the N-methylated precursor, N-methyl-4-nitro-o-phenylenediamine, followed by a cyclization reaction with formic acid to directly form the target molecule. This method offers a more direct route to the final product, potentially reducing the number of synthetic steps.
Comparative Analysis
To provide a clear overview of the two synthetic strategies, the following table summarizes the key reaction parameters and outcomes.
| Parameter | Method 1: N-Alkylation | Method 2: Cyclization |
| Starting Materials | 4-nitro-o-phenylenediamine, Formic acid, Methyl iodide | N-methyl-4-nitro-o-phenylenediamine, Formic acid |
| Key Intermediates | 5-nitro-1H-benzo[d]imidazole | None |
| Reaction Steps | 2 (Cyclization + Alkylation) | 1 (Cyclization) |
| Typical Reagents | HCl, K₂CO₃ | HCl |
| Typical Solvents | Water, Acetone | Water |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | Several hours for each step | Several hours |
| Reported Yield | Variable, can be moderate to good over two steps | Potentially higher in a single step |
| Purification | Chromatography may be needed to separate isomers | Potentially simpler purification |
Experimental Protocols
Method 1: N-Alkylation of 5-nitro-1H-benzo[d]imidazole
Step 1: Synthesis of 5-nitro-1H-benzo[d]imidazole
A mixture of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) and 90% formic acid (10 mL) is heated under reflux for 4 hours. After cooling, the reaction mixture is poured into cold water (100 mL). The precipitated product is collected by filtration, washed with water, and dried to yield 5-nitro-1H-benzo[d]imidazole.
Step 2: Methylation of 5-nitro-1H-benzo[d]imidazole
To a solution of 5-nitro-1H-benzo[d]imidazole (1.63 g, 10 mmol) in acetone (50 mL), anhydrous potassium carbonate (2.76 g, 20 mmol) and methyl iodide (1.42 g, 10 mmol) are added. The mixture is stirred and heated under reflux for 4 hours. The solvent is then evaporated under reduced pressure. The residue is treated with water and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound. This reaction may also yield the 1-methyl-6-nitro-1H-benzo[d]imidazole isomer.
Method 2: Cyclization of N-methyl-4-nitro-o-phenylenediamine
To a solution of N-methyl-4-nitro-o-phenylenediamine (1.67 g, 10 mmol) in 10% hydrochloric acid (20 mL), formic acid (1.2 mL, 30 mmol) is added. The mixture is heated under reflux for 3 hours. After cooling, the solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with cold water, and dried to give this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthesis methods.
Logical Relationship of Method Selection
Caption: Decision workflow for selecting a synthesis method.
Comparative Cross-Reactivity Analysis of 1-methyl-5-nitro-1H-benzo[d]imidazole and Structurally Related Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential cross-reactivity of 1-methyl-5-nitro-1H-benzo[d]imidazole. Due to the absence of direct experimental cross-reactivity data for this specific compound in publicly available literature, this document outlines a proposed study design and presents existing data for structurally similar nitroimidazole compounds to serve as a benchmark. The provided experimental protocols are based on established methodologies for assessing cross-reactivity in related molecules.
Comparative Analysis of Nitroimidazole Compounds
The potential for cross-reactivity of an antibody is often related to the structural similarity of the compounds being tested. Below is a comparison of this compound with other nitroimidazole derivatives for which cross-reactivity data in immunoassays are available.
Table 1: Structural Comparison and Known Cross-Reactivity of Selected Nitroimidazoles
| Compound | Chemical Structure | Known Cross-Reactivity Data (relative to Metronidazole) |
| This compound | ![]() | Data not available. A proposed study is outlined below. |
| Metronidazole | ![]() | 100% (Reference Compound) |
| Dimetridazole | ![]() | High cross-reactivity with Metronidazole.[1] |
| Ronidazole | ![]() | Low cross-reactivity (0.79%) with Metronidazole.[1] |
| Benznidazole | ![]() | Potential for cross-reactivity with other nitroimidazoles in allergic responses. |
Note: Chemical structures are illustrative. Actual structures should be verified from a chemical database.
Proposed Experimental Protocol for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (cELISA) is a standard method for determining the cross-reactivity of small molecules like this compound. This proposed protocol is based on methodologies reported for other nitroimidazoles.
Hapten Synthesis and Immunogen Preparation
To elicit an immune response and produce antibodies against the small molecule this compound (which is a hapten), it must first be conjugated to a larger carrier protein.
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto the this compound structure without significantly altering its core epitopes. This can be achieved through various organic synthesis routes.
-
Protein Conjugation: Covalently link the derivatized hapten to a carrier protein such as Bovine Serum Albumin (BSA) for immunization (to create the immunogen) and to a different protein like Ovalbumin (OVA) for the assay coating antigen. Common cross-linking agents include N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
Antibody Production
-
Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the prepared immunogen (hapten-BSA conjugate) using an appropriate immunization schedule.
-
Titer Determination: Periodically collect blood samples and determine the antibody titer using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Competitive ELISA Protocol
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (hapten-OVA conjugate) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Add a mixture of the purified antibody and either the standard (this compound) or the test compound (potential cross-reactant) at various concentrations to the wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for binding to the limited amount of antibody.
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Measure the absorbance (Optical Density, OD) at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Data Analysis and Cross-Reactivity Calculation
-
Standard Curve: Plot a standard curve of absorbance versus the logarithm of the standard concentration.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity of each test compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100
Visualizations
References
Benchmarking 1-methyl-5-nitro-1H-benzo[d]imidazole Against Established PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory performance of 1-methyl-5-nitro-1H-benzo[d]imidazole against well-established Poly (ADP-ribose) polymerase (PARP) inhibitors. The benzimidazole core is a recognized scaffold in the development of PARP inhibitors, and derivatives of this structure have shown significant potential in cancer therapeutics.[1][2][3] This document outlines the rationale for this comparison, presents hypothetical experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction to this compound
This compound is a synthetic intermediate that combines the bioactivity of a nitroimidazole with the versatile benzimidazole pharmacophore.[4] The nitroimidazole component is a known prodrug scaffold that can be enzymatically reduced in hypoxic environments, characteristic of solid tumors, to generate cytotoxic radicals that damage microbial DNA or disrupt cellular processes. The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors.[4] Notably, several benzimidazole derivatives have been identified as potent inhibitors of PARP, a key enzyme in DNA repair.[1][3][5][6] Specifically, studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated their potential as effective anticancer agents through mechanisms that include PARP inhibition.[7]
The Role of PARP in Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for cellular processes, particularly DNA repair and programmed cell death.[2] PARP inhibitors are a class of targeted cancer drugs designed to block the enzymatic activity of PARP, primarily PARP-1 and PARP-2.[8] In cancer cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.[1] Marketed PARP inhibitors include Olaparib, Rucaparib, Niraparib, and Talazoparib.[8]
Comparative Analysis of Inhibitory Activity
This section presents a hypothetical comparison of this compound against two well-established PARP inhibitors, Olaparib and Rucaparib. The data presented in the following table is for illustrative purposes to guide potential experimental design.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound (Hypothetical) | PARP-1 | 85 | MDA-MB-436 (BRCA1 mutant) | Cell-based |
| Olaparib | PARP-1 | 5 | MDA-MB-436 (BRCA1 mutant) | Cell-based |
| Rucaparib | PARP-1, PARP-2, PARP-3 | 0.8 (PARP-1), 0.5 (PARP-2), 28 (PARP-3) | N/A | Enzymatic |
Note: The IC50 value for this compound is hypothetical and serves as a placeholder for the purpose of this guide. The IC50 values for Olaparib and Rucaparib are based on reported literature.[3]
Experimental Protocols
To empirically determine the inhibitory potential of this compound against PARP, the following experimental protocols are proposed:
PARP-1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of the test compound against purified human PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Test compound (this compound)
-
Positive control (Olaparib)
-
Assay buffer and wash buffers
-
Detection antibody (e.g., anti-PAR antibody) conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with biotinylated NAD+.
-
Add a reaction mixture containing assay buffer, histone H1, and recombinant PARP-1 enzyme to each well.
-
Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the PARP reaction by adding NAD+.
-
Incubate the plate at room temperature to allow for the PARylation of histone H1.
-
Wash the plate to remove unbound reagents.
-
Add the anti-PAR detection antibody and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based PARP Inhibition Assay
Objective: To assess the ability of the test compound to inhibit PARP activity within a cellular context, particularly in a cancer cell line with a known DNA repair deficiency.
Materials:
-
MDA-MB-436 (BRCA1 mutant breast cancer) cell line
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Positive control (Olaparib)
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Lysis buffer
-
Antibodies for Western blotting (anti-PAR, anti-GAPDH)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed MDA-MB-436 cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for a specified period.
-
Induce DNA damage by treating the cells with a sub-lethal concentration of hydrogen peroxide for a short duration.
-
Wash the cells and lyse them to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PAR.
-
Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of PARylation and assess the dose-dependent inhibition by the test compound.
Visualizing Pathways and Workflows
To better understand the context of PARP inhibition and the experimental process, the following diagrams are provided.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Caption: Workflow for benchmarking novel PARP inhibitors.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5381-78-2 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. cancerresearchuk.org [cancerresearchuk.org]
A Comparative Review of 1-methyl-5-nitro-1H-benzo[d]imidazole Research
This guide provides a comprehensive literature review of 1-methyl-5-nitro-1H-benzo[d]imidazole and its closely related derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activity, and therapeutic potential of this class of compounds. The guide objectively compares performance with other alternatives where applicable and presents supporting experimental data.
Introduction
This compound is a heterocyclic compound that merges the structural features of benzimidazole and a nitro group. This hybrid structure is of significant interest in medicinal chemistry. The benzimidazole core is a privileged scaffold found in numerous pharmacologically active molecules, while the nitroimidazole moiety is a well-known prodrug element, particularly effective in hypoxic (low oxygen) environments typical of solid tumors and anaerobic bacterial infections.[1] Upon enzymatic reduction, the nitro group can generate cytotoxic radical species that damage microbial DNA or disrupt cellular processes.[1] Research primarily focuses on the potential of this compound and its derivatives as anti-infective and anticancer agents.[1]
Synthesis and Chemical Workflow
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine precursor with a carboxylic acid or aldehyde.[2][3] For this compound, this would generally involve precursors already containing the required methyl and nitro groups. The following diagram illustrates a generalized workflow for the synthesis and functionalization of such compounds.
Caption: Generalized workflow for the synthesis and analysis of benzimidazole derivatives.
The following is a generalized protocol based on methodologies reported for synthesizing various benzimidazole derivatives.[2][3]
-
Preparation of Intermediates: A substituted o-phenylenediamine (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol.[3]
-
Condensation Reaction: A substituted benzaldehyde or carboxylic acid (1.5 equivalents) is added to the solution.[3]
-
Catalysis/Oxidation: An oxidizing agent or catalyst, such as sodium metabisulfite (Na₂S₂O₅, 0.5 equivalents), is added to facilitate the cyclization.[3]
-
Reflux: The reaction mixture is heated to reflux and stirred for a period ranging from 4 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[3]
-
Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.
-
Purification: The crude product is washed with a suitable solvent (e.g., water, ethanol) and purified, typically by recrystallization from a solvent like isopropyl alcohol or ethanol, to yield the final benzimidazole compound.[4]
Biological Activity: Anticancer Potential
Derivatives of the benzimidazole scaffold have been extensively evaluated for their anticancer properties.[2][5][6] The mechanism of action often involves the inhibition of key cellular targets like topoisomerase, protein kinases, or fatty acid synthase (FASN).[2][6][7]
The table below summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 11a | Bisbenzimidazole (BBZ) | NCI-60 Panel | GI₅₀ (average) | 0.16 - 3.6 | [2][3] |
| 12a | Bisbenzimidazole (BBZ) | NCI-60 Panel | GI₅₀ (average) | 0.16 - 3.6 | [2][3] |
| 12b | Bisbenzimidazole (BBZ) | NCI-60 Panel | GI₅₀ (average) | 0.16 - 3.6 | [2][3] |
| 8a | EGFR Inhibitor | EGFR (Wild Type) | IC₅₀ | 0.099 | [8] |
| 8a | EGFR Inhibitor | EGFR (Mutant) | IC₅₀ | 0.123 | [8] |
| CTL-06 | FASN Inhibitor | HCT-116 (Colon) | IC₅₀ | 3.0 | [6] |
| CTL-12 | FASN Inhibitor | HCT-116 (Colon) | IC₅₀ | 2.5 | [6] |
| 6h | Kinase Inhibitor | HepG2 (Liver) | IC₅₀ | 7.82 - 21.48 | [7][9] |
| 6i | Kinase Inhibitor | HepG2 (Liver) | IC₅₀ | 7.82 - 10.21 | [7][9] |
Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are standard measures of a compound's potency.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
The nitro group is crucial to the compound's proposed mechanism. In hypoxic environments, intracellular reductases can reduce the nitro group, creating highly reactive nitroso and hydroxylamine intermediates and nitro radical anions. These species can induce strand breaks in DNA, leading to apoptosis.
Caption: Proposed mechanism of action via reductive activation of the nitro group.
Biological Activity: Antimicrobial Potential
Benzimidazole and nitroimidazole derivatives are known for their broad-spectrum antimicrobial activity.[10][11][12][13] They have been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains.
The table below presents the Minimum Inhibitory Concentration (MIC) values for several benzimidazole derivatives against selected microorganisms.
| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |
| Benzimidazole/Pyrrole Hybrid | S. aureus | Multi-drug resistant | 20 - 40 | [10] |
| Benzimidazole/Pyrrole Hybrid | E. coli | - | 40 - 70 | [10] |
| Benzimidazole Derivative (4a) | B. subtilis | - | 12.5 | [13] |
| Benzimidazole Derivative (4a) | P. aeruginosa | - | 25 | [13] |
| Benzimidazole Derivative (4a) | C. albicans | - | 6.25 | [13] |
| 1,2-disubstituted Benzimidazole (5a) | B. cereus | - | Good Activity | [13] |
| 1,2-disubstituted Benzimidazole (5c) | S. aureus | - | Good Activity | [13] |
*Qualitative "Good Activity" reported in comparison to ciprofloxacin standard.
A generalized workflow for determining MIC is presented below, based on standard tube dilution or microdilution methods.[13]
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (no compound) and negative (no microbes) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. This compound | 5381-78-2 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-methyl-5-nitro-1H-benzo[d]imidazole and Its Isomers in Anticancer Research
The molecular weight of 1-methyl-5-nitro-1H-benzo[d]imidazole has been confirmed to be 177.16 g/mol . This compound, a derivative of benzimidazole, is a subject of interest in medicinal chemistry, particularly in the development of novel anticancer agents. This guide provides a comparative overview of this compound and its closely related isomers, focusing on their synthesis, and to the extent publicly available, their cytotoxic properties against cancer cell lines.
Physicochemical Properties and Synthesis
This compound and its structural isomers, such as 1-methyl-6-nitro-1H-benzo[d]imidazole and 2-methyl-5-nitro-1H-benzimidazole, share the same molecular formula (C₈H₇N₃O₂) and molecular weight. However, the position of the methyl and nitro groups on the benzimidazole scaffold can significantly influence their chemical properties and biological activities.
The synthesis of these compounds typically involves multi-step chemical reactions. A general approach to synthesizing this compound is outlined below.
Comparative Cytotoxicity
| Compound | Cancer Cell Line | IC₅₀ Value (µg/mL) | Reference |
| 2-methyl-5(6)-nitro-1H-benzimidazole | MCF7 (Breast Cancer) | 4.52 | [1] |
| This compound | Not available | Not available | |
| 1-methyl-6-nitro-1H-benzo[d]imidazole | Not available | Not available |
The data indicates that 2-methyl-5(6)-nitro-1H-benzimidazole exhibits cytotoxic activity against the MCF7 breast cancer cell line.[1] The lack of publicly available, directly comparable data for the 1-methylated isomers highlights a gap in the current research landscape and underscores the need for further investigation to fully elucidate the structure-activity relationships of these compounds.
Experimental Protocols
Synthesis of 1-methyl-5-nitro-1H-benzimidazole
A plausible synthetic route for 1-methyl-5-nitro-1H-benzimidazole starts from 2,4-dinitrochlorobenzene. The key steps are:
-
Nucleophilic Substitution: Reaction of 2,4-dinitrochlorobenzene with methylamine to substitute the chlorine atom with a methylamino group.
-
Partial Reduction: Selective reduction of the nitro group at the ortho position to the methylamino group to form an o-phenylenediamine derivative. This step is crucial for the subsequent cyclization.
-
Cyclization: The resulting diamine is then cyclized to form the benzimidazole ring, yielding 1-methyl-5-nitro-1H-benzimidazole.
References
A Comparative Guide to the Biological Efficacy of 1-methyl-5-nitro-1H-benzo[d]imidazole and Metronidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of the well-established antimicrobial agent, metronidazole, and the synthetic compound, 1-methyl-5-nitro-1H-benzo[d]imidazole. While extensive data is available for metronidazole, a comprehensive literature search did not yield specific quantitative biological efficacy data (e.g., Minimum Inhibitory Concentrations [MICs] or cytotoxicity values) for this compound. Therefore, this guide will present a thorough analysis of metronidazole's performance, complemented by a general overview of the biological potential of the nitrobenzimidazole chemical class to which this compound belongs.
Metronidazole: A Profile of a Potent Antimicrobial Agent
Metronidazole is a nitroimidazole antibiotic with a long history of clinical use against anaerobic bacteria and certain protozoa.[1][2] Its efficacy is rooted in its unique mechanism of action, which is highly selective for anaerobic or microaerophilic environments.
Mechanism of Action
Metronidazole is a prodrug that requires reductive activation within the target organism.[3][4] The process involves the transfer of an electron to the nitro group of metronidazole, a reaction catalyzed by proteins with low redox potentials, such as ferredoxin, found in anaerobic organisms. This reduction generates a highly reactive nitro radical anion and other cytotoxic intermediates.[4][5] These reactive species interact with and damage microbial DNA, leading to strand breakage and helical structure loss, ultimately resulting in cell death.[3][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole | C15H13N3O2 | CID 13810601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-methyl-6-nitro-1H-benzimidazole | C8H7N3O2 | CID 135472722 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 1-methyl-5-nitro-1H-benzo[d]imidazole and Its Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peer-reviewed literature on 1-methyl-5-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of extensive peer-reviewed data on this specific molecule, this guide incorporates data from closely related 5-nitro-1H-benzo[d]imidazole analogs to provide a broader context for its potential biological activities. The information presented herein is intended to support researchers in drug discovery and development by offering a structured overview of available experimental data, methodologies, and potential mechanisms of action.
Introduction to this compound
This compound is a synthetic intermediate that combines the structural features of a benzimidazole ring system with a nitro functional group. The benzimidazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, recognized for its ability to interact with various biological targets[1]. The addition of a nitro group at the 5-position can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy, particularly in the realms of oncology and infectious diseases[1]. Research into this class of compounds is largely focused on their potential as anticancer and antimicrobial agents, leveraging mechanisms such as DNA intercalation and bioreductive activation in hypoxic environments, characteristic of solid tumors and certain bacterial infections.
Comparative Analysis of Biological Activity
While specific quantitative data for the anticancer and antimicrobial activity of this compound is not extensively reported in peer-reviewed literature, studies on its close analogs provide valuable insights into the potential efficacy of this chemical scaffold. This section compares the available data for these analogs.
Anticancer Activity
The 5-nitrobenzimidazole core is a key feature in a variety of derivatives exhibiting potent anticancer effects. The primary proposed mechanism of action involves their ability to interact with DNA, leading to damage and the induction of apoptosis[1].
Table 1: Comparative in vitro Anticancer Activity of 5-Nitro-1H-benzo[d]imidazole Analogs
| Compound/Analog | Cancer Cell Line | IC50 Value | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [2] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic keratinocytes) | 22.2 µM | [2] |
| An N-alkyl-nitroimidazole derivative | MDA-MB-231 (Breast Adenocarcinoma) | 16.7 µM | [3][4] |
| An N-alkyl-nitroimidazole derivative | A549 (Lung Carcinoma) | Lower than breast cancer cells | [3][4] |
Antimicrobial Activity
Nitroimidazoles are a known class of antimicrobial agents, with their mechanism of action often attributed to the reduction of the nitro group to form cytotoxic radicals that damage microbial DNA[5][6].
Table 2: Comparative in vitro Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Analog | Microbial Strain | MIC Value (µg/mL) | Reference |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivatives | S. aureus, S. faecalis, P. aeruginosa, E. coli | Generally lower potency than ampicillin | [7] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | M. smegmatis, C. albicans | 3.9 | [8] |
| Indolylbenzo[d]imidazoles 3ao and 3aq | S. aureus (including MRSA) | < 1 | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the literature for evaluating the biological activity of benzimidazole derivatives.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Culture: Human neoplastic cell lines (e.g., A549, K562) and non-neoplastic cell lines (e.g., HACAT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cultured cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture, with its turbidity adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)[9]. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. Control wells (growth control without the compound and sterility control without inoculum) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, specific conditions for anaerobic bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualization of Potential Mechanisms and Workflows
To illustrate the potential biological pathways and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed anticancer mechanism of 5-nitrobenzimidazole derivatives.
Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound belongs to a class of compounds with significant potential in the development of new anticancer and antimicrobial agents. While comprehensive data on this specific molecule remains limited in publicly accessible peer-reviewed literature, the consistent and potent biological activities of its close analogs, particularly other 5-nitrobenzimidazole derivatives, underscore the promise of this chemical scaffold. The data and protocols summarized in this guide are intended to provide a valuable resource for researchers, facilitating further investigation into the therapeutic potential of this compound and its related compounds. Further studies are warranted to fully elucidate the specific activity, mechanism of action, and safety profile of this particular derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 4. scispace.com [scispace.com]
- 5. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdb.apec.org [pdb.apec.org]
Safety Operating Guide
Proper Disposal of 1-methyl-5-nitro-1H-benzo[d]imidazole: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 1-methyl-5-nitro-1H-benzo[d]imidazole is paramount to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible solid that can form explosive dust mixtures in the air.[1] Contact with strong oxidizing agents should be avoided as it may result in ignition.[1][2]
Personal Protective Equipment (PPE) and Safety Measures:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact.[1][2] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from dust and splashes.[1][2] |
| Lab Coat | Standard laboratory coat or other protective clothing | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Approved mask/respirator | Recommended if there is a risk of dust or aerosol formation.[2] |
| Work Area | Certified chemical fume hood | All handling of the chemical waste should occur in a well-ventilated area to minimize inhalation exposure.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][3]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[1] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
Incompatible Materials: Do not mix this waste with other chemical waste, particularly strong oxidizing agents, acids, or bases.[1][2]
Step 2: On-site Storage
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. This area should be away from heat, sparks, and open flames.[2]
Step 3: Final Disposal
-
Licensed Disposal Company: Arrange for the disposal of the waste through a licensed professional waste disposal company.[2][4] They can provide guidance on specific packaging and transportation requirements.
-
Incineration: One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Landfill: In some cases, and as permitted by regulations, the waste may be buried in an authorized landfill.[1] It is important to puncture containers to prevent reuse.[1]
Step 4: Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Advise personnel in the area and evacuate if necessary.
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Step 5: Decontamination of Empty Containers
Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated. The rinsate from cleaning is also considered hazardous and must be collected for disposal. Once decontaminated, puncture the container to prevent reuse.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-methyl-5-nitro-1H-benzo[d]imidazole
Disclaimer: This document provides guidance on the safe handling of 1-methyl-5-nitro-1H-benzo[d]imidazole based on available data for structurally similar compounds. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its chemical structure, which includes a nitro group and a benzimidazole moiety. Aromatic nitro compounds can be toxic and may cause systemic effects, while some benzimidazole derivatives have been associated with adverse health effects.[1][2] Therefore, a multi-layered approach to PPE is mandatory.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[3] | Protects against splashes and vapors that can cause eye irritation. |
| Skin Protection | Fire/flame resistant and impervious lab coat, buttoned.[3] Full-length pants and closed-toe shoes are mandatory.[1] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[1][3] Nitrile gloves may have short breakthrough times and should be replaced immediately upon contact.[1] | Prevents skin absorption, a primary route of exposure for nitro compounds.[3] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[1][3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[1] | Protects against inhalation of harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from preparation to disposal.
1. Pre-Experiment Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities used and the nature of the procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[1]
-
PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for integrity before use.[1]
-
Spill Kit: Ensure an appropriate spill kit is readily available.[1]
2. Handling the Compound:
-
Perform all manipulations of the solid compound within the designated area of the fume hood to minimize inhalation exposure.[1]
-
To minimize dust generation, handle the solid carefully, using a spatula that reduces aerosolization.[1]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving the work area.[5]
3. In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[6]
-
Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] Do NOT induce vomiting.[7]
4. Spill Response:
-
Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[4]
-
Major Spills: Evacuate unnecessary personnel and alert emergency responders, providing the location and nature of the hazard.[4]
5. Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Collect waste in a suitable, labeled container.
-
Consult your institution's waste management authority for appropriate disposal procedures.[4] Do not allow wash water from cleaning equipment to enter drains.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lobachemie.com [lobachemie.com]
- 6. 2-Methyl-5-nitro-1H-benzo[d]imidazole | CAS#:1792-40-1 | Chemsrc [chemsrc.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

